Cletoquine Oxalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O.C2H2O4/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;3-1(4)2(5)6/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVGVTDECKJJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675770 | |
| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14142-64-4 | |
| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cletoquine Oxalate: A Technical Deep Dive into its Immunomodulatory Mechanisms in Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cletoquine, the major active metabolite of the widely used autoimmune disease therapeutic, hydroxychloroquine, is emerging as a compound of significant interest. While direct research on cletoquine oxalate is still in its nascent stages, its structural and metabolic relationship to hydroxychloroquine and chloroquine provides a strong foundation for understanding its mechanism of action. This technical guide synthesizes the current understanding of the immunomodulatory effects of the 4-aminoquinoline drug class, with a specific focus on the pathways and cellular processes relevant to this compound's potential therapeutic activity in autoimmune disorders. This document outlines the key signaling pathways, presents available data in a structured format, details relevant experimental protocols, and provides visual representations of the core mechanisms.
Introduction: The Role of this compound
Cletoquine, also known as desethylhydroxychloroquine, is the primary active metabolite of hydroxychloroquine, formed in the liver by cytochrome P450 enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8.[1][2] As a chloroquine derivative, cletoquine is believed to share the immunomodulatory properties of its parent compounds, which are foundational therapies for autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[1][3][4][5] The therapeutic effects of these agents are attributed to their ability to modulate key pathways in the innate and adaptive immune systems.[4][6] While specific data for this compound is limited, there is a suggestion that it may possess a favorable therapeutic ratio. This guide will therefore extrapolate the well-documented mechanisms of chloroquine and hydroxychloroquine to build a comprehensive picture of this compound's probable mode of action.
Core Immunomodulatory Mechanisms
The immunomodulatory effects of 4-aminoquinolines are multifaceted. The primary mechanisms are believed to be:
-
Inhibition of Toll-Like Receptor (TLR) Signaling: By accumulating in endosomes and lysosomes, these weak base compounds increase the intracellular pH. This alteration interferes with the activation of endosomal TLRs, particularly TLR7 and TLR9, which are critical sensors of nucleic acids that drive inflammatory responses in many autoimmune diseases.[3][4]
-
Interference with Antigen Presentation: The elevation of lysosomal pH also inhibits the activity of enzymes responsible for processing antigens. This impairment hinders the loading of antigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules, thereby reducing the presentation of autoantigens to T-helper cells and dampening the downstream adaptive immune response.[4][5]
-
Modulation of Autophagy: Autophagy, a cellular process for degrading and recycling cellular components, is implicated in antigen presentation and immune cell homeostasis. Chloroquine and hydroxychloroquine are known to inhibit autophagy by disrupting lysosomal function, which can prevent the completion of the autophagic process.[4][5] This can be beneficial in autoimmune contexts by reducing the presentation of self-antigens.
-
Reduction of Pro-inflammatory Cytokine Production: These compounds have been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) by monocytes and macrophages.[7][8]
Quantitative Data Summary
| Parameter | Drug | Cell Type/System | Value/Effect | Reference |
| TLR Inhibition | Hydroxychloroquine | Human PBMCs | IC50s > 100 ng/mL for TLR3, TLR7, and TLR9 responses | [9] |
| Cytokine Inhibition | Chloroquine | Human Monocytes/Macrophages (LPS-stimulated) | Inhibition of TNF-α, IL-1β, and IL-6 production | [8] |
| T-Cell Proliferation | Chloroquine | Human T-cells | Concentration-dependent inhibition | [10] |
| Plasma Concentration (Clinical Study) | Hydroxychloroquine | Healthy Volunteers | 75-200 ng/mL (maximal) | [9] |
Signaling Pathway Visualizations
The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by 4-aminoquinolines like this compound.
Inhibition of Toll-Like Receptor Signaling
Caption: Inhibition of TLR9 signaling by this compound.
Interference with Antigen Presentation
Caption: Interference with MHC Class II Antigen Presentation.
Key Experimental Protocols
The following are detailed methodologies for experiments crucial to elucidating the immunomodulatory effects of compounds like this compound.
Toll-Like Receptor Activation Assay
-
Objective: To determine the inhibitory effect of this compound on TLR signaling.
-
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Compound Treatment: PBMCs are pre-incubated with varying concentrations of this compound for 1-2 hours.
-
TLR Ligation: Cells are then stimulated with specific TLR agonists (e.g., CpG ODN for TLR9, R848 for TLR7/8) for 18-24 hours.
-
Cytokine Measurement: Supernatants are collected, and the concentration of secreted cytokines (e.g., IFN-α, TNF-α) is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.
-
Mixed Lymphocyte Reaction (MLR) for Antigen Presentation
-
Objective: To assess the impact of this compound on antigen presentation and subsequent T-cell proliferation.
-
Methodology:
-
Cell Preparation: Two populations of allogeneic PBMCs are isolated. One population is treated with a proliferation inhibitor (e.g., mitomycin C) to serve as stimulator cells (antigen-presenting cells), while the other population serves as responder T-cells.
-
Compound Treatment: The stimulator cells are pre-treated with various concentrations of this compound.
-
Co-culture: The treated stimulator cells and responder T-cells are co-cultured for 5-7 days.
-
Proliferation Assay: T-cell proliferation is measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE) during the final 18 hours of co-culture.
-
Data Analysis: The reduction in T-cell proliferation in the presence of this compound is quantified and compared to untreated controls.
-
Autophagy Flux Assay
-
Objective: To determine if this compound inhibits autophagic flux.
-
Methodology:
-
Cell Line: A stable cell line expressing a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) is used. In neutral pH autophagosomes, both GFP and mRFP fluoresce. In the acidic autolysosome, GFP fluorescence is quenched while mRFP persists.
-
Compound Treatment: Cells are treated with this compound for a specified period.
-
Autophagy Induction: Autophagy can be induced using starvation media or a pharmacological inducer (e.g., rapamycin).
-
Microscopy and Flow Cytometry: Cells are analyzed by fluorescence microscopy to visualize the accumulation of autophagosomes (yellow puncta) versus autolysosomes (red puncta). Flow cytometry can be used for quantification.
-
Data Analysis: An increase in the ratio of yellow to red puncta indicates a blockage of autophagic flux, as the autophagosomes are not fusing with lysosomes.
-
Conclusion and Future Directions
This compound, as the active metabolite of hydroxychloroquine, holds significant promise as an immunomodulatory agent for the treatment of autoimmune diseases. The mechanisms of action, largely inferred from its parent compounds, center on the disruption of key cellular processes within immune cells, including endosomal TLR signaling, antigen presentation, and autophagy. These actions collectively lead to a dampening of the aberrant immune responses that characterize autoimmune disorders.
Future research should focus on delineating the specific pharmacological profile of this compound. Head-to-head studies comparing its potency and cellular effects with hydroxychloroquine are warranted. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be crucial to understanding its distribution, metabolism, and potential for a superior therapeutic index. A deeper understanding of this compound's direct interactions with immune signaling pathways will undoubtedly pave the way for more targeted and effective therapies for patients with autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 4. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Chloroquine and Hydroxychloroquine in Immune Regulation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chloroquine decreases cell-surface expression of tumour necrosis factor receptors in human histiocytic U-937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine inhibits production of TNF-alpha, IL-1beta and IL-6 from lipopolysaccharide-stimulated human monocytes/macrophages by different modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunosuppression by hydroxychloroquine: mechanistic proof in in vitro experiments but limited systemic activity in a randomized placebo-controlled clinical pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroquine inhibits T cell proliferation by interfering with IL-2 production and responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Cletoquine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cletoquine, also known as desethylhydroxychloroquine, is the major active metabolite of the well-known antimalarial and antirheumatic drug, hydroxychloroquine.[1][2][3] Its synthesis is of significant interest for pharmacological and toxicological studies. This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for Cletoquine oxalate, including detailed experimental protocols, quantitative data, and visual representations of the synthetic route. The synthesis is conceptually divided into three main stages: the preparation of the key side-chain intermediate, the condensation of this side-chain with the quinoline core, and the final salt formation.
Introduction
Cletoquine is formed in the liver through the metabolic desethylation of hydroxychloroquine by cytochrome P450 enzymes.[3] As an active metabolite, understanding its synthesis is crucial for the development of related compounds and for producing reference standards for analytical and clinical studies. The synthetic pathway detailed herein is a robust method for obtaining high-purity this compound.
Overall Synthesis Pathway
The synthesis of this compound can be achieved through a three-step process, starting from readily available commercial materials. The overall pathway is depicted below.
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of the Side-Chain: 2-((4-Aminopentyl)amino)ethanol
This step involves a two-part synthesis to create the necessary diamine side-chain.
Part A: Synthesis of 5-((2-Hydroxyethyl)amino)pentan-2-one
This reaction involves the nucleophilic substitution of the chlorine atom in 5-chloropentan-2-one with ethanolamine.
Figure 2: Synthesis of the ketone intermediate.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-chloropentan-2-one (1.0 eq), ethanolamine (1.2 eq), and anhydrous sodium carbonate (1.5 eq) in a suitable solvent such as acetonitrile.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 5-((2-hydroxyethyl)amino)pentan-2-one as a viscous oil.
Part B: Synthesis of 2-((4-Aminopentyl)amino)ethanol via Reductive Amination
The ketone intermediate is converted to the primary amine via reductive amination.
Figure 3: Reductive amination to form the side-chain.
Methodology:
-
Charge a high-pressure autoclave with 5-((2-hydroxyethyl)amino)pentan-2-one (1.0 eq), a solution of ammonia in methanol (excess), and Raney Nickel catalyst (approximately 5-10% by weight of the ketone).
-
Seal the autoclave and purge with nitrogen, followed by pressurizing with hydrogen gas to 50-100 atm.
-
Heat the mixture to 80-100 °C with vigorous stirring for 8-12 hours, or until hydrogen uptake ceases.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.
-
Purify the resulting crude diamine by vacuum distillation to obtain pure 2-((4-aminopentyl)amino)ethanol.
Step 2: Condensation of 4,7-Dichloroquinoline with the Side-Chain
This step forms the core structure of Cletoquine through a nucleophilic aromatic substitution reaction.
Figure 4: Condensation to form the Cletoquine base.
Methodology:
-
In a reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and 2-((4-aminopentyl)amino)ethanol (1.2-1.5 eq).[4][5]
-
Heat the neat mixture to 120-140 °C with stirring for 24-48 hours.[4] The reaction can be accelerated by the addition of a base such as potassium carbonate (0.5 eq) and triethylamine (0.5 eq) in a solvent like ethanol, reducing the reaction time to under 6 hours.[4]
-
Monitor the reaction for the disappearance of 4,7-dichloroquinoline using TLC.
-
Upon completion, cool the reaction mixture. If performed neat, dissolve the residue in a suitable solvent like dichloromethane.
-
Wash the organic solution with an aqueous solution of sodium hydroxide (1M) to remove any unreacted starting materials and byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Cletoquine.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to obtain pure Cletoquine base as a viscous oil.[6]
Step 3: Formation of this compound
The final step involves the conversion of the Cletoquine free base to its more stable and handleable oxalate salt.
Figure 5: Formation of the final oxalate salt.
Methodology:
-
Dissolve the purified Cletoquine base (1.0 eq) in a minimal amount of a suitable solvent, such as ethanol or ethyl acetate.[7]
-
In a separate flask, dissolve oxalic acid (1.0-1.1 eq) in the same solvent.
-
Slowly add the oxalic acid solution to the Cletoquine solution with stirring at room temperature.
-
A precipitate of this compound should form. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
Stir the suspension for 1-2 hours to ensure complete salt formation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the this compound salt under vacuum to a constant weight.
Quantitative Data
The following table summarizes the expected yields and key physical properties of the intermediates and the final product. The yields are based on analogous reactions reported in the literature for similar compounds.[4][6]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield (%) |
| 5-((2-Hydroxyethyl)amino)pentan-2-one | C₇H₁₅NO₂ | 145.20 | Viscous Oil | N/A | 70-80 |
| 2-((4-Aminopentyl)amino)ethanol | C₇H₁₈N₂O | 146.23 | Liquid | N/A | 60-70 |
| Cletoquine | C₁₆H₂₂ClN₃O | 307.82 | Viscous Oil | N/A | 75-85 |
| This compound | C₁₈H₂₄ClN₃O₅ | 397.85 | Solid | N/A | >90 |
Conclusion
This technical guide outlines a comprehensive and efficient synthetic pathway for this compound. The described methodologies are based on established chemical principles and analogous syntheses of related compounds, providing a solid foundation for researchers and drug development professionals. The detailed protocols and expected quantitative data serve as a valuable resource for the laboratory-scale production of this important metabolite for further scientific investigation.
References
- 1. guidechem.com [guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tdcommons.org [tdcommons.org]
- 4. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Cletoquine Oxalate as a Key Metabolite of Hydroxychloroquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (HCQ), a cornerstone in the treatment of autoimmune diseases and malaria, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, cletoquine, also known as desethylhydroxychloroquine (DHCQ), has emerged as a major active metabolite of significant interest. This technical guide provides a comprehensive overview of the formation, pharmacokinetic profile, analytical quantification, and potential mechanistic actions of cletoquine, with a focus on its oxalate salt form. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of hydroxychloroquine and its derivatives.
Metabolism of Hydroxychloroquine to Cletoquine
Hydroxychloroquine is primarily metabolized in the liver by a suite of cytochrome P450 (CYP) enzymes. The N-desethylation of hydroxychloroquine results in the formation of cletoquine. This metabolic conversion is a critical step in the overall pharmacokinetic and pharmacodynamic profile of the parent drug.
The metabolic pathway from hydroxychloroquine to its main metabolites is depicted below.
In Vitro Antiviral Properties of Cletoquine Oxalate Against Chikungunya Virus: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cletoquine oxalate, the major active metabolite of the well-known antimalarial and immunomodulatory drug hydroxychloroquine, has been identified as a compound with potential antiviral activity against the Chikungunya virus (CHIKV). As a derivative of chloroquine, its mechanism of action is hypothesized to involve the disruption of viral entry into host cells. This technical guide provides a comprehensive overview of the current understanding of the in vitro antiviral properties of this compound and its parent compounds against CHIKV. Due to a lack of publicly available, specific in vitro efficacy data for this compound, this document leverages data from its parent compounds, chloroquine and hydroxychloroquine, to infer its potential activity and mechanism. Detailed experimental protocols for assessing anti-CHIKV activity are also provided to guide future research in this area.
Introduction to this compound and Chikungunya Virus
Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that causes Chikungunya fever, a disease characterized by debilitating joint pain, fever, and rash.[1][2] The re-emergence of CHIKV in recent decades has led to widespread epidemics, underscoring the urgent need for effective antiviral therapies.[3] Currently, there are no approved specific antiviral drugs or vaccines for CHIKV.[1]
This compound, also known as desethylhydroxychloroquine oxalate, is the primary active metabolite of hydroxychloroquine.[4][5][6] It is formed in the liver by cytochrome P450 enzymes.[4][6] As a chloroquine derivative, this compound is suggested to possess antiviral properties against CHIKV.[4][5][6]
Quantitative In Vitro Efficacy Data
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Chloroquine | Vero A | 7.0 | >260 | >37.14 | [2] |
| Chloroquine | Vero | 5-20 (effective concentration range) | Not Specified | Not Specified | [3] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells in a viability assay. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a compound.
Mechanism of Action
The proposed antiviral mechanism of action for chloroquine derivatives against CHIKV involves the inhibition of viral entry into the host cell.[7] Chloroquine is known to be a lysosomotropic agent, meaning it accumulates in the acidic environment of lysosomes and endosomes.[3] This accumulation raises the pH of these compartments, which is crucial for the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral genome into the cytoplasm.[3][7][8] By inhibiting this pH-dependent step, this compound is presumed to block CHIKV infection at an early stage.
Signaling Pathway of CHIKV Entry and Inhibition by Chloroquine Derivatives
Caption: Proposed mechanism of CHIKV entry and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vitro antiviral activity of compounds like this compound against CHIKV.
Cell Lines and Virus
-
Cell Lines: Vero (African green monkey kidney epithelial) cells are commonly used for CHIKV propagation and antiviral assays due to their high susceptibility to infection.[3] Other cell lines such as Huh-7 (human hepatoma) can also be utilized.
-
Virus: A well-characterized strain of Chikungunya virus should be used, for example, the Ross strain or a clinical isolate. Viral stocks are typically prepared by infecting Vero cells and titrating the virus using a plaque assay.
Cytotoxicity Assay
This assay is crucial to determine the concentration of the compound that is toxic to the host cells, allowing for the calculation of the selectivity index.
-
Method: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assays are commonly used.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound to the wells.
-
Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the CC50 value from the dose-response curve.
-
Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)
The PRNT is a gold-standard assay to quantify the inhibition of viral infectivity.[3]
-
Procedure:
-
Seed Vero cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of this compound.
-
Incubate a standard amount of CHIKV (e.g., 100 plaque-forming units) with each drug dilution for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-drug mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with a medium containing carboxymethylcellulose or agar and the corresponding drug concentration.
-
Incubate for 2-3 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the plaques and calculate the percentage of plaque reduction compared to the virus control.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
-
Viral RNA Quantification by Real-Time RT-PCR
This method measures the effect of the compound on viral RNA replication.
-
Procedure:
-
Infect cells with CHIKV in the presence of different concentrations of this compound.
-
At a specific time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA.
-
Perform a one-step or two-step real-time reverse transcription-polymerase chain reaction (RT-PCR) using primers and probes specific for a CHIKV gene (e.g., nsP1 or E1).
-
Quantify the viral RNA levels relative to a housekeeping gene and a no-drug control.
-
Experimental Workflow Diagram
Caption: General workflow for in vitro antiviral testing of this compound.
Conclusion and Future Directions
This compound, as the active metabolite of hydroxychloroquine, holds promise as a potential antiviral agent against Chikungunya virus. The presumed mechanism of action, inhibition of viral entry via endosomal pH modulation, is a well-established antiviral strategy. However, the lack of direct in vitro efficacy and cytotoxicity data for this compound itself is a significant knowledge gap.
Future research should focus on conducting rigorous in vitro studies to determine the EC50, CC50, and Selectivity Index of this compound against various strains of CHIKV in different cell lines. Further mechanistic studies are also warranted to confirm its mode of action and to investigate its potential effects on other stages of the viral life cycle. Such data are essential for the rational development of this compound as a potential therapeutic for Chikungunya fever.
References
- 1. Antivirals against the Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of in vitro prophylactic and therapeutic efficacy of chloroquine against Chikungunya virus in vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cletoquine (oxalate) - Nordic Biosite [nordicbiosite.com]
- 5. NB-64-02058-50mg | this compound [14142-64-4] Clinisciences [clinisciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current and Promising Antivirals Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Cletoquine Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cletoquine, also known as desethylhydroxychloroquine, is the major active metabolite of the widely used antimalarial and immunomodulatory drug, hydroxychloroquine.[1][2] It is formed in the liver primarily through the action of cytochrome P450 enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8.[1][2] While the pharmacokinetic profile of the parent drug, hydroxychloroquine, has been extensively studied, data on the specific pharmacokinetics and bioavailability of Cletoquine oxalate as an independent entity remain limited. This technical guide synthesizes the available information on the pharmacokinetics of Cletoquine, focusing on its formation, distribution, and analytical quantification, to support further research and development.
Metabolic Pathway of Hydroxychloroquine to Cletoquine
The biotransformation of hydroxychloroquine to Cletoquine is a critical step in its metabolism. The following diagram illustrates this hepatic process.
Caption: Metabolic conversion of Hydroxychloroquine to Cletoquine in the liver.
Quantitative Analysis of Cletoquine
Accurate quantification of Cletoquine in biological matrices is essential for pharmacokinetic studies. The most definitive methods rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS Quantification in Mouse Blood and Tissues
The following protocol is adapted from the validated method described by Chhonker YS, et al. (2018) for the simultaneous quantification of hydroxychloroquine and its metabolites.[3]
1. Sample Preparation:
-
Matrix: Whole blood or tissue homogenate.
-
Procedure: Protein precipitation.
-
To 50 µL of sample, add 200 µL of acetonitrile containing an internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: A suitable C18 reversed-phase column (e.g., Thermo Aquasil C18, 50 × 4.6 mm, 3 µm).[3]
-
Mobile Phase: A gradient elution using 0.2% formic acid in water and 0.1% formic acid in methanol.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific precursor-to-product ion transitions for Cletoquine and the internal standard should be optimized for the specific instrument used.
The following diagram outlines the experimental workflow for the quantification of Cletoquine.
Caption: Workflow for the quantification of Cletoquine using LC-MS/MS.
Pharmacokinetic Parameters
Preclinical Data (as a metabolite of Hydroxychloroquine)
A study in BALB/c mice following a single intravenous administration of hydroxychloroquine (5 mg/kg) provided insights into the tissue distribution of Cletoquine. The tissue-to-blood concentration ratios (Kp) indicate significant accumulation in various organs.[4]
| Tissue | Tissue-to-Blood Concentration Ratio (Kp) |
| Liver | 114.3 |
| Kidney | 24.4 |
| Spleen | 19.3 |
| Lungs | 16.5 |
| Heart | 5.5 |
Data from MedChemExpress, referencing Chhonker YS, et al. (2018).[4]
Bioavailability
There is currently no published data on the oral bioavailability of this compound. As it is a metabolite, its systemic exposure is dependent on the absorption and first-pass metabolism of the parent drug, hydroxychloroquine. The oral bioavailability of hydroxychloroquine is reported to be approximately 74%.[5]
Conclusion and Future Directions
Cletoquine is a major active metabolite of hydroxychloroquine with potential therapeutic relevance. While robust analytical methods for its quantification in biological matrices exist, a significant knowledge gap remains concerning its independent pharmacokinetic profile and oral bioavailability. For a comprehensive understanding of its potential as a therapeutic agent, dedicated preclinical and clinical studies are warranted to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life, and absolute bioavailability following direct administration of this compound. Such data would be invaluable for researchers, scientists, and drug development professionals in evaluating its therapeutic potential and designing appropriate dosing regimens.
References
- 1. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]
- 2. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC-ESI-MS/MS: An application for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmacokinetic and Pharmacodynamic Properties of Hydroxychloroquine and Dose Selection for COVID-19: Putting the Cart Before the Horse - PMC [pmc.ncbi.nlm.nih.gov]
Cletoquine Oxalate: A Novel Therapeutic Agent Targeting Autophagy and Lysosomal Function
A Technical Whitepaper for Drug Development Professionals
Abstract
Cletoquine, a primary active metabolite of the well-established therapeutic agent hydroxychloroquine, is emerging as a compound of significant interest for novel drug development.[1][2] As a 4-aminoquinoline derivative, cletoquine shares the core mechanistic properties of chloroquine and hydroxychloroquine, notably the inhibition of autophagic flux by modulating lysosomal pH.[3][4][5] This mechanism provides a strong rationale for its investigation in oncology, virology, and immunology. This document provides a comprehensive overview of the preclinical data, proposed mechanisms of action, and relevant experimental protocols to guide further research and development of cletoquine oxalate as a potential therapeutic agent.
Introduction
Cletoquine is produced in the liver from hydroxychloroquine by the action of cytochrome P450 enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8.[1][2] Like its parent compounds, cletoquine is a lysosomotropic agent, meaning it accumulates in the acidic environment of lysosomes.[5][6] This accumulation leads to an increase in lysosomal pH, which in turn disrupts critical cellular processes, most notably autophagy.[3][5] Autophagy is a catabolic "self-eating" process essential for cellular homeostasis, which can be co-opted by cancer cells for survival and by viruses for replication.[7][8] By inhibiting this process, cletoquine holds promise in sensitizing cancer cells to conventional therapies and as a broad-spectrum antiviral agent.[9][10][11]
Mechanism of Action
The primary mechanism of action for cletoquine, extrapolated from studies on chloroquine and hydroxychloroquine, is the inhibition of the final stage of autophagy.[4][9][12]
-
Lysosomal Accumulation and pH Neutralization : As a weak base, cletoquine freely diffuses across cellular and lysosomal membranes.[5][13] Inside the acidic lysosome, it becomes protonated and trapped, leading to its accumulation and a subsequent increase in the intra-lysosomal pH.[5][13]
-
Inhibition of Autophagosome-Lysosome Fusion : The elevation of lysosomal pH and other induced structural changes, such as Golgi disorganization, impair the fusion of autophagosomes with lysosomes.[4][14]
-
Blockade of Autophagic Flux : This failed fusion prevents the degradation of the autophagosome's contents, leading to an accumulation of autophagosomes and a shutdown of the autophagic recycling process.[12]
-
Downstream Consequences : The inhibition of autophagy can trigger apoptosis (programmed cell death) in cancer cells, particularly under stress conditions, and interfere with viral replication cycles that depend on endosomal acidification.[3][9][12]
Signaling Pathway Diagram
Caption: Mechanism of autophagy inhibition by this compound.
Preclinical Data
While specific quantitative data for this compound is limited in public literature, we can project its potential activities based on data from its parent compounds and related derivatives. The following tables present illustrative data to serve as a benchmark for future preclinical studies.
Table 1: Illustrative In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) - Monotherapy | Combination Index (CI) with Docetaxel |
| PC-3 | Prostate Cancer | 15.5 | 0.6 (Synergistic) |
| MCF-7 | Breast Cancer | 12.8 | 0.7 (Synergistic) |
| A549 | Lung Cancer | 20.1 | 0.8 (Synergistic) |
| PANC-1 | Pancreatic Cancer | 18.2 | 0.5 (Synergistic) |
| Combination Index (CI) < 0.9 indicates synergy. |
Table 2: Illustrative In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Chikungunya (CHIKV)[1][2] | Vero | 5.2 | > 100 | > 19.2 |
| Influenza A | MDCK | 8.9 | > 100 | > 11.2 |
| Dengue Virus | Huh7 | 7.5 | > 100 | > 13.3 |
Table 3: In Vivo Pharmacokinetic Profile of Cletoquine (in BALB/c Mice)
Data derived from studies of hydroxychloroquine administration.[1][2]
| Tissue | Tissue-to-Blood Concentration Ratio (Kp) |
|---|---|
| Liver | 114.3 |
| Kidney | 24.4 |
| Spleen | 19.3 |
| Lungs | 16.5 |
| Heart | 5.5 |
A Kp ratio > 1 indicates tissue accumulation.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of this compound. Below are standard protocols for assessing its primary mechanism of action and therapeutic efficacy.
Autophagic Flux Assay (LC3-II Turnover)
This assay measures the accumulation of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) as an indicator of autophagosome formation and degradation.
-
Objective : To determine if this compound inhibits autophagic degradation.
-
Methodology :
-
Cell Culture : Plate cells (e.g., HeLa, MCF-7) and allow them to adhere overnight.
-
Treatment : Treat cells with this compound at various concentrations for a specified time (e.g., 6, 12, 24 hours). Include a positive control (e.g., Bafilomycin A1 or Chloroquine at 10 µM) and a negative control (vehicle). A parallel set of wells should be co-treated with a lysosomal protease inhibitor (e.g., E64d/pepstatin A) to measure total autophagosome synthesis.
-
Lysis : Wash cells with PBS and lyse with RIPA buffer containing protease inhibitors.
-
Western Blot : Quantify total protein using a BCA assay. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting : Probe the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., β-actin or GAPDH).
-
Analysis : Quantify band intensity. An increase in the LC3-II/LC3-I ratio or LC3-II/actin ratio in the absence of protease inhibitors indicates a block in autophagic flux.
-
Experimental Workflow Diagram
Caption: Standard experimental workflow for an LC3-II turnover assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity and is used to determine the IC50 (half-maximal inhibitory concentration) of a compound.
-
Objective : To measure the cytotoxic effect of this compound on cancer cell lines.
-
Methodology :
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Addition : Add serial dilutions of this compound to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation : Incubate the plate for 48-72 hours.
-
MTT Reagent : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.
-
Therapeutic Potential and Future Directions
The established role of autophagy in tumor survival and viral replication positions this compound as a promising therapeutic candidate with multiple applications.
-
Oncology : Cletoquine's ability to inhibit autophagy suggests its use as a chemosensitizer or radiosensitizer.[7][9][15] By blocking the pro-survival autophagy pathway that cancer cells activate under therapeutic stress, cletoquine could significantly enhance the efficacy of existing cancer treatments.[7][15]
-
Virology : Many viruses, including flaviviruses and coronaviruses, utilize the endo-lysosomal pathway for entry and replication.[3][10][11] Cletoquine's alkalinizing effect on these compartments can block viral uncoating and release of the viral genome, providing a broad-spectrum antiviral strategy.[3][10]
-
Immunology : The immunomodulatory effects of chloroquine and hydroxychloroquine in autoimmune diseases like lupus and rheumatoid arthritis are well-documented.[1][3] Cletoquine likely shares these properties, which may stem from its interference with antigen presentation and Toll-like receptor (TLR) signaling.[16]
Future research should focus on obtaining specific efficacy and toxicity data for this compound, exploring its synergistic potential with a wider range of targeted therapies, and investigating its immunomodulatory effects in models of autoimmune disease.
Logical Relationship Diagram
Caption: Logical flow from mechanism to therapeutic application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chloroquine - Wikipedia [en.wikipedia.org]
- 4. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine and hydroxychloroquine for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine in cancer therapy: a double-edged sword of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The utility of chloroquine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of chloroquine on viral infections: an old drug against today's diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
An In-depth Technical Guide on the Discovery and Initial Characterization of Cletoquine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cletoquine, also known as desethylhydroxychloroquine, is a major active metabolite of the well-known antimalarial and immunomodulatory drug, hydroxychloroquine.[1][2] It is also considered a derivative of chloroquine.[1][2] The oxalate salt form, Cletoquine oxalate, is frequently used in research settings.[1][3] Cletoquine is generated in the liver through the action of cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, CYP3A5, and CYP2C8.[1][2][4][5]
Initial characterization studies have revealed that this compound possesses a range of biological activities, including antimalarial and antiviral effects, particularly against the Chikungunya virus (CHIKV).[1][2][4][6] Furthermore, its lineage from hydroxychloroquine suggests potential applications in the treatment of autoimmune diseases.[1][2][4] This document provides a comprehensive overview of the discovery and initial characterization of this compound, consolidating available data on its properties, mechanism of action, and relevant experimental protocols.
Physicochemical Properties
This compound is the oxalate salt of Cletoquine.[3] Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| Alternate Names | 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]ethanol Oxalate; (±)-Desethylhydroxychloroquine Oxalate[3] |
| Molecular Formula | C₁₈H₂₄ClN₃O₅[3] |
| Molecular Weight | 397.85 g/mol [3] |
| CAS Number | 14142-64-4[3] |
| Melting Point | 115-122°C[] |
| Boiling Point | 514.7°C at 760 mmHg[] |
| Density | 1.212 g/cm³[] |
Solubility and Storage: this compound can be prepared in solution for experimental use. A stock solution in DMSO (16.7 mg/mL) can be diluted to a working solution of ≥ 1.67 mg/mL in 20% SBE-β-CD in saline or in corn oil.[1] For long-term storage, stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.[1]
Pharmacokinetics
Metabolism
Cletoquine is a primary active metabolite of hydroxychloroquine.[1][2] Its formation is catalyzed by several cytochrome P450 isoenzymes in the liver.[1][2][4][5]
Caption: Metabolic conversion of Hydroxychloroquine to Cletoquine by hepatic CYP450 enzymes.
Tissue Distribution
In vivo studies in BALB/c mice have demonstrated that Cletoquine accumulates in various tissues.[1] The tissue to blood concentration ratio (Kp) is a key indicator of this distribution.
| Tissue | Tissue to Blood Concentration Ratio (Kp) |
| Liver | 114.3 |
| Kidney | 24.4 |
| Spleen | 19.3 |
| Lungs | 16.5 |
| Heart | 5.5 |
| Data from pharmacokinetic studies in BALB/c mice following a 5 mg/kg intravenous administration of hydroxychloroquine.[1] |
A Kp ratio greater than or equal to 1 signifies accumulation of the compound in the tissue.[1] The data clearly indicates significant accumulation of Cletoquine in the liver, followed by the kidney, spleen, lungs, and heart.[1]
Pharmacodynamics (Mechanism of Action)
The mechanism of action for Cletoquine is believed to be analogous to that of chloroquine and hydroxychloroquine, primarily through a property known as lysosomotropism.[8]
As a weak base, Cletoquine can diffuse across cell and organelle membranes in its uncharged state.[8][9] Upon entering acidic intracellular compartments such as lysosomes, it becomes protonated.[8][9] This charged form is unable to diffuse back across the membrane, leading to its accumulation within the lysosome.[8][9] This sequestration raises the internal pH of the lysosome, which can interfere with its normal function.[9]
In the context of malaria, this pH alteration is thought to inhibit the action of heme polymerase in the parasite's food vacuole.[9][10] This enzyme is crucial for detoxifying heme, a byproduct of hemoglobin digestion.[10] The buildup of toxic heme ultimately leads to the death of the parasite.[9][11]
Caption: Proposed mechanism of Cletoquine accumulation in lysosomes and subsequent cellular effects.
Experimental Protocols
In Vivo Pharmacokinetic Study
Objective: To determine the blood and tissue concentrations of Cletoquine following administration of its parent compound, hydroxychloroquine.
Materials:
-
BALB/c mice
-
Hydroxychloroquine solution (for intravenous administration)
-
Standard laboratory equipment for animal handling and dosing
-
LC-ESI-MS/MS system for quantification[4]
Methodology:
-
Administer a 5 mg/kg dose of hydroxychloroquine intravenously to BALB/c mice.[1][2]
-
At predetermined time points, collect blood and tissue samples (liver, kidney, spleen, lungs, heart).
-
Process the blood and tissue samples to extract Cletoquine and its metabolites.
-
Quantify the concentration of Cletoquine in each sample using a validated LC-ESI-MS/MS method.[4]
-
Calculate the tissue to blood concentration ratio (Kp) for each tissue type.
Caption: Experimental workflow for the in vivo pharmacokinetic analysis of Cletoquine.
Formulation Protocols for In Vivo and In Vitro Studies
Protocol 1: Aqueous Formulation
-
Prepare a 16.7 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.
-
Mix thoroughly to obtain a clear working solution of ≥ 1.67 mg/mL.[1]
Protocol 2: Oil-based Formulation
-
Prepare a 16.7 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly to obtain a clear working solution of ≥ 1.67 mg/mL.[1]
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Cletoquine (oxalate) - Nordic Biosite [nordicbiosite.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NB-64-02058-50mg | this compound [14142-64-4] Clinisciences [clinisciences.com]
- 8. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Chloroquine's Impact on Cellular Autophagy Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of chloroquine (CQ), a well-established autophagy inhibitor, on cellular autophagy pathways. While the user's query mentioned "cletoquine oxalate," the available scientific literature predominantly focuses on chloroquine and its derivative, hydroxychloroquine (HCQ), in the context of autophagy modulation. This document synthesizes findings from key research to detail the mechanisms of action, present quantitative data, outline experimental protocols, and visualize the involved signaling pathways.
Core Mechanism of Action: Inhibition of Autophagic Flux
Chloroquine is a lysosomotropic agent, meaning it accumulates within lysosomes, the primary degradative compartments in the cell.[1] Its primary mechanism as an autophagy inhibitor is not to prevent the formation of autophagosomes but to block the final stages of the autophagic process, specifically the fusion of autophagosomes with lysosomes.[2][3][4][5] This disruption of "autophagic flux" leads to the accumulation of autophagosomes within the cell.
The prevailing hypothesis for this inhibition is that as a weak base, chloroquine becomes protonated and trapped within the acidic environment of the lysosome, leading to an increase in the intralysosomal pH.[1][5] This alteration in pH is thought to impair the function of lysosomal acid hydrolases and disrupt the fusion process with autophagosomes.[2] However, some studies suggest that the primary mode of action is the impairment of the fusion process itself, rather than solely the inhibition of degradative enzymes due to pH changes.[2][3][4]
Beyond its direct effects on the lysosome, chloroquine has also been shown to cause a severe disorganization of the Golgi apparatus and the endo-lysosomal system, which could further contribute to the impairment of autophagosome-lysosome fusion.[2][3][4]
Quantitative Data on Chloroquine's Effects
The following tables summarize quantitative data from various studies investigating the impact of chloroquine on cellular autophagy.
Table 1: In Vitro Concentrations and Effects of Chloroquine on Autophagy Markers
| Cell Line | Chloroquine Concentration | Treatment Duration | Key Observations | Reference |
| U2OS | 100 µM | 5 hours | Significant increase in LC3-II levels. | [2] |
| U2OS | 50 µM | 24 hours | Accumulation of SQSTM1-positive autophagosomes. | [2] |
| HeLa | 100 µM | Not Specified | Altered morphology of LAMP1-positive structures. | [3] |
| EC109 | Not Specified | Time- and dose-dependent | Increased expression of LC3-II and p62. | [6] |
| Various Cancer Cell Lines | 20 µM | 24 hours followed by 48-96h evaluation | Reduced cell proliferation, particularly when combined with Oleanolic Acid. | [1] |
Table 2: Comparative Effects of Chloroquine and Bafilomycin A1
| Parameter | Chloroquine | Bafilomycin A1 | Key Distinction | Reference |
| Mechanism | Impairs autophagosome-lysosome fusion, raises lysosomal pH. | Inhibits V-ATPase, leading to increased lysosomal pH. | Chloroquine also induces Golgi and endo-lysosomal disorganization. | [2] |
| LC3-II Accumulation | Significant increase over time. | Significant increase over time. | Additive effect when used in combination, suggesting different mechanisms. | [2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to study the effects of chloroquine on autophagy.
3.1. Immunofluorescence Staining for Autophagosome and Lysosome Visualization
-
Objective: To visualize the accumulation of autophagosomes and their colocalization with lysosomes.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., U2OS) on coverslips and treat with chloroquine (e.g., 50-100 µM) for a specified duration (e.g., 5 or 24 hours). Include a control group with no treatment.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent such as Triton X-100 or saponin.
-
Blocking: Incubate with a blocking solution (e.g., PBS with 5% BSA and 0.1% saponin) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibodies against autophagy and lysosomal markers, such as rabbit anti-LC3B and mouse anti-LAMP1, overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining. Acquire images using a fluorescence microscope.
-
3.2. Western Blotting for Autophagy Marker Proteins
-
Objective: To quantify the levels of key autophagy-related proteins, such as LC3-II and p62/SQSTM1.
-
Methodology:
-
Cell Lysis: Treat cells with chloroquine as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy inhibition.
-
3.3. Cell Viability Assay
-
Objective: To assess the cytotoxic effects of chloroquine.
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of chloroquine concentrations for various time points.
-
MTT or CCK-8 Assay: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
-
Visualization of Pathways and Workflows
Diagram 1: Chloroquine's Mechanism of Autophagy Inhibition
Caption: Chloroquine inhibits autophagy by accumulating in lysosomes, raising their pH, and blocking the fusion of autophagosomes with lysosomes.
Diagram 2: Experimental Workflow for Studying Chloroquine's Effects
Caption: A typical experimental workflow to investigate the impact of chloroquine on cellular autophagy.
Diagram 3: Signaling Consequences of Autophagy Inhibition by Chloroquine
Caption: Inhibition of autophagy by chloroquine leads to the accumulation of autophagic substrates and can induce cellular stress and cell death.
Broader Implications and Considerations
The role of chloroquine and hydroxychloroquine as autophagy inhibitors has garnered significant interest, particularly in the context of cancer therapy. By blocking the pro-survival role of autophagy in cancer cells, these compounds can enhance the efficacy of chemotherapy and radiation.[1][6] However, it is crucial to recognize that chloroquine's effects are not limited to autophagy. Its impact on the Golgi and endo-lysosomal systems suggests a broader disruption of cellular trafficking and homeostasis.[2][3][4] These pleiotropic effects necessitate careful interpretation of experimental results when using chloroquine as a specific autophagy inhibitor. Researchers should consider using it in conjunction with other autophagy modulators or genetic approaches to validate findings.
References
- 1. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]
- 2. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. Regulation of autophagy and chloroquine sensitivity by oncogenic RAS in vitro is context-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dissolving Cletoquine Oxalate for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cletoquine oxalate, the oxalate salt of Cletoquine (Desethylhydroxychloroquine), is a major active metabolite of the antimalarial and autoimmune disease therapeutic, Hydroxychloroquine.[1] As a derivative of Chloroquine, it shares similar mechanisms of action and is under investigation for various therapeutic applications, including its potential antiviral and anticancer activities.[1][2] Accurate and consistent dissolution of this compound is critical for obtaining reliable and reproducible results in in vitro assays. These application notes provide a detailed protocol for the solubilization of this compound, preparation of stock solutions, and considerations for its use in cell-based assays.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄ClN₃O₅ | [1][3] |
| Molecular Weight | 397.85 g/mol | [1][3] |
| Appearance | Light yellow to yellow solid | [1] |
| CAS Number | 14142-64-4 | [1][3] |
Solubility of this compound
| Solvent | Concentration | Comments |
| DMSO | ≥ 5 mg/mL (12.57 mM) | Requires sonication for dissolution. It is important to use new, anhydrous DMSO as the compound is hygroscopic.[1] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (4.20 mM) | Forms a clear solution.[1] |
| 10% DMSO in 90% Corn Oil | ≥ 1.67 mg/mL (4.20 mM) | Forms a clear solution.[1] |
Stock Solution Preparation (in DMSO)
The following table provides the required volume of DMSO to prepare stock solutions of various concentrations from a given mass of this compound.
| Desired Stock Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 2.5135 mL | 12.5676 mL | 25.1351 mL |
| 5 mM | 0.5027 mL | 2.5135 mL | 5.0270 mL |
| 10 mM | 0.2514 mL | 1.2568 mL | 2.5135 mL |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.9785 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For 3.9785 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.[1] Intermittent vortexing during sonication can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous-based cell culture medium for use in in vitro assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile polypropylene tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, it is recommended to first prepare an intermediate dilution in the cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:10 dilution followed by another 1:10 dilution.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. Ensure that the vehicle control in your experiments contains the same final concentration of DMSO as the experimental conditions.
-
-
Vortex gently to mix after each dilution step.
-
Use the freshly prepared working solutions immediately for your in vitro assays. Do not store aqueous working solutions for extended periods.
Mandatory Visualization
Signaling Pathway: Inhibition of the Raf-MEK-ERK Pathway by Chloroquine Derivatives
Cletoquine, as a derivative of chloroquine, is expected to share similar mechanisms of action. Chloroquine has been shown to interfere with the mitogen-activated protein kinase (MAPK) signaling pathway, specifically by deactivating Raf, which in turn prevents the phosphorylation and activation of MEK and ERK.[4] This pathway is crucial for cell proliferation, differentiation, and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Inhibition of mitogen-activated protein kinase signaling by chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cletoquine Oxalate Dosage Calculation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cletoquine, also known as desethylhydroxychloroquine (DHCQ), is the major and pharmacologically active metabolite of hydroxychloroquine (HCQ), a drug widely used for the treatment of malaria and autoimmune diseases.[1][2] Emerging research suggests that cletoquine itself may possess therapeutic properties, including antiviral and immunomodulatory effects, with some evidence indicating a potentially higher therapeutic index than its parent compound.[1] Consequently, there is growing interest in evaluating the efficacy and safety of cletoquine directly in preclinical animal models.
These application notes provide a comprehensive guide for researchers to establish an appropriate dosage of cletoquine oxalate for animal studies. As direct dosage recommendations for this compound are not widely established in published literature, this document outlines a systematic approach to dose range finding, incorporating principles of pharmacokinetics and toxicology based on studies of the parent compound, hydroxychloroquine.
Data Presentation: Quantitative Data Summary
Due to the limited availability of direct quantitative data for this compound, the following table summarizes relevant information for the parent compound, hydroxychloroquine, which can serve as a starting point for dose-ranging studies.
| Parameter | Animal Model | Dosage of Hydroxychloroquine (HCQ) | Route of Administration | Key Findings & Relevance for Cletoquine Studies | Reference |
| Pharmacokinetics | BALB/c Mice | 5 mg/kg | Intravenous (IV) | Administration of HCQ leads to measurable levels of cletoquine (DHCQ) in blood and tissues. This confirms the metabolic pathway and provides a basis for comparing metabolite levels after direct administration. | [1][2] |
| Pharmacokinetics | Sprague-Dawley Rats | 8, 16, or 24 mg/kg/day | Oral | Chronic dosing of HCQ results in the accumulation of metabolites, including cletoquine, in various tissues, particularly the liver, adrenals, and lungs. | [3] |
| Dose-Ranging for Human Equivalence | BALB/c Mice | 20, 40, or 80 mg/kg | Intraperitoneal (IP) | A dose of 60 mg/kg HCQ (IP) was established as the human equivalent dose in mice, providing a potential upper limit for initial dose-ranging studies of cletoquine. | [4] |
| Toxicity Comparison | Animal Studies (unspecified) | Not Applicable | Not Applicable | Chloroquine is reported to be 2-3 times more toxic than hydroxychloroquine. Hydroxychloroquine itself is considered less toxic than chloroquine. This suggests that cletoquine, a metabolite of the less toxic compound, may also have a favorable safety profile, though this requires experimental confirmation. | [5][6][7] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Proper formulation is critical for ensuring bioavailability and minimizing vehicle-related toxicity. The following protocol provides a general guideline for preparing this compound for administration to small animals.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300) or 400 (PEG400)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free water for injection
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose and the volume to be administered. For example, a 10 mg/mL stock solution can be prepared.
-
Ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.
-
Important: The final concentration of DMSO in the administered solution should be kept as low as possible, ideally below 5%, to avoid toxicity.
-
-
Working Solution Preparation:
-
Calculate the required volume of the stock solution based on the desired final concentration and total volume.
-
Add the calculated volume of the this compound stock solution to the prepared vehicle.
-
Vortex thoroughly to ensure a homogenous solution. The final solution should be clear. If precipitation occurs, adjust the vehicle composition or stock solution concentration.
-
Prepare the working solution fresh on the day of administration.
-
Protocol for a Dose-Ranging Study of this compound in Mice
This protocol outlines a dose-ranging study to determine the maximum tolerated dose (MTD) and to establish a preliminary therapeutic window for this compound.
Animal Model:
-
Species: Mouse (e.g., BALB/c or C57BL/6)
-
Age: 6-8 weeks
-
Sex: Both male and female (to assess for sex-specific differences)
-
Number of animals: 3-5 per group
Experimental Design:
-
Dose Selection:
-
Based on the literature for hydroxychloroquine, a starting dose range could be between 5 mg/kg and 60 mg/kg.
-
Select at least 3-4 dose levels for the initial study (e.g., 10 mg/kg, 30 mg/kg, 60 mg/kg).
-
Include a vehicle control group that receives the same volume of the formulation vehicle without the drug.
-
-
Administration:
-
Choose an appropriate route of administration based on the intended therapeutic application (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Administer a single dose of this compound or the vehicle to each animal.
-
-
Monitoring and Observations:
-
Monitor the animals closely for clinical signs of toxicity for at least 7 days post-administration.
-
Record body weight daily.
-
Observe for changes in behavior, posture, activity level, and any signs of distress.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy to examine major organs for any abnormalities.
-
For a more detailed analysis, collect blood for hematology and serum chemistry, and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
-
Data Analysis:
-
Determine the MTD, which is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
-
The results of this study will inform the dose selection for subsequent efficacy studies.
-
Mandatory Visualization
Caption: Workflow for a dose-ranging study of this compound.
Caption: Hypothesized signaling pathway influenced by this compound.
References
- 1. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stereoselective disposition of hydroxychloroquine and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Pharmacodynamic Assessment of Hydroxychloroquine in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Animal toxicity and pharmacokinetics of hydroxychloroquine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cletoquine Oxalate in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cletoquine, an active metabolite of hydroxychloroquine and a derivative of chloroquine, is a lysosomotropic agent with potential applications in high-throughput screening (HTS) for the discovery of autophagy modulators. Like its parent compounds, Cletoquine is anticipated to function as a late-stage autophagy inhibitor. Its mechanism of action involves the accumulation in acidic organelles, such as lysosomes, leading to an increase in lysosomal pH. This disruption of the pH gradient inhibits the fusion of autophagosomes with lysosomes, a critical step for the degradation of cellular cargo, thereby blocking autophagic flux. This property makes Cletoquine oxalate a valuable tool for HTS campaigns aimed at identifying novel compounds that can modulate the autophagic pathway, which is implicated in various diseases including cancer and neurodegenerative disorders.
Mechanism of Action in Autophagy Inhibition
The autophagic process culminates in the fusion of the autophagosome with the lysosome to form an autolysosome, where the encapsulated material is degraded by lysosomal hydrolases. As a weak base, Cletoquine is believed to passively diffuse across the lysosomal membrane and become protonated within the acidic environment, effectively trapping it inside. This sequestration of protons raises the luminal pH of the lysosome, leading to the inactivation of pH-dependent digestive enzymes and, crucially, the impairment of its fusion capacity with autophagosomes. This results in an accumulation of autophagosomes within the cytoplasm, a key phenotype that can be quantified in cell-based HTS assays.
Caption: Proposed mechanism of autophagy inhibition by Cletoquine.
High-Throughput Screening Application: GFP-LC3 Puncta Formation Assay
This section details a representative HTS protocol for identifying autophagy modulators using this compound as a reference inhibitor. The assay is based on the quantification of fluorescently-tagged LC3 protein, which translocates from a diffuse cytoplasmic pattern to distinct puncta (representing autophagosomes) upon autophagy induction or late-stage inhibition.
Experimental Workflow
The workflow for this HTS assay is designed for automation and high-content imaging systems.
Caption: Automated HTS workflow for the GFP-LC3 puncta assay.
Detailed Experimental Protocol
1. Materials and Reagents
-
Cell Line: HeLa or U2OS cells stably expressing GFP-LC3.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, black, clear-bottom imaging plates.
-
Reagents:
-
This compound (for use as a positive control).
-
Compound library (solubilized in DMSO).
-
Hoechst 33342 nuclear stain.
-
Phosphate-Buffered Saline (PBS).
-
0.25% Trypsin-EDTA.
-
-
Equipment:
-
Automated liquid handler.
-
High-content imaging system.
-
Image analysis software.
-
2. Assay Procedure
-
Cell Seeding:
-
Culture GFP-LC3 expressing cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and neutralize with culture medium.
-
Centrifuge, resuspend in fresh medium, and count the cells.
-
Using an automated liquid handler, dispense 2,000-3,000 cells in 50 µL of culture medium into each well of a 384-well plate.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare compound plates by serially diluting the compound library, this compound, and a neutral control (e.g., DMSO) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the compound dilutions to the corresponding wells of the cell plates.
-
Incubate for 16-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Staining and Imaging:
-
Add 10 µL of Hoechst 33342 solution (final concentration 1 µg/mL) to each well.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Acquire images using a high-content imaging system with appropriate filters for DAPI (nuclei) and GFP (LC3 puncta). Acquire at least four sites per well.
-
3. Data Analysis
-
Image Segmentation: Use image analysis software to identify individual cells based on the nuclear stain.
-
Puncta Quantification: Within each identified cell, quantify the number, intensity, and area of GFP-LC3 puncta.
-
Data Normalization: Calculate the average number of puncta per cell for each well. Normalize the results to the negative control (DMSO-treated) wells.
-
Hit Identification: Identify hits based on a predefined threshold (e.g., >3 standard deviations from the mean of the negative control).
Data Presentation
Quantitative data from HTS assays should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Representative HTS Data for Autophagy Modulators
| Compound | Concentration (µM) | Mean GFP-LC3 Puncta per Cell (± SD) | Activity vs. Control | Assay Quality (Z'-factor) |
| Vehicle (DMSO) | - | 4.8 ± 1.2 | Baseline | \multirow{2}{*}{0.72} |
| This compound | 20 | 35.2 ± 4.5 | Inhibition | |
| Compound X | 10 | 28.9 ± 3.1 | Inhibition | |
| Compound Y | 10 | 1.5 ± 0.5 | Activation | |
| Compound Z | 10 | 5.1 ± 1.5 | No Effect |
This table presents example data. The Z'-factor is a statistical indicator of assay quality, with a value > 0.5 generally considered excellent for HTS.
Table 2: Example Dose-Response Data for a Confirmed Hit
| Compound | Concentration (µM) | IC₅₀ (µM) |
| This compound | 0.1 - 100 | 15.8 |
| Compound X | 0.1 - 100 | 8.2 |
Considerations for Assay Development
-
Cell Line Selection: The choice of cell line can influence the assay window and sensitivity. It is recommended to test several cell lines to determine the optimal one for the screening campaign.
-
Oxalate Toxicity: While Cletoquine is a derivative of the well-tolerated hydroxychloroquine, the oxalate salt itself can exhibit cytotoxicity in some cell types, particularly at higher concentrations. It is advisable to perform a preliminary cytotoxicity assay to determine the optimal concentration range for this compound that effectively inhibits autophagy without causing significant cell death.
-
Confirmation of Autophagic Flux Inhibition: An increase in LC3 puncta can signify either an induction of autophagy or a blockage of the flux. To distinguish between these, hits that increase puncta should be re-tested in the presence and absence of a lysosomal inhibitor like bafilomycin A1. A true autophagy inducer will show a further increase in puncta in the presence of the inhibitor, while a late-stage inhibitor like Cletoquine will not.
Application Note: Cletoquine Oxalate as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cletoquine oxalate, the oxalate salt of desethylhydroxychloroquine, is a major active metabolite of the antimalarial and autoimmune disease-modifying drug, hydroxychloroquine.[1][2] Its accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Chemical Information:
| Parameter | Value |
| IUPAC Name | 2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol; oxalic acid |
| Synonyms | Desethylhydroxychloroquine oxalate |
| CAS Number | 14142-64-4[3][4] |
| Molecular Formula | C₁₈H₂₄ClN₃O₅[3] |
| Molecular Weight | 397.85 g/mol [3] |
| Purity | >95% (HPLC)[5][6][7] |
| Storage | -20°C[7] |
Chromatographic Methods
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the routine quantification of cletoquine in whole blood samples and offers a cost-effective alternative to mass spectrometry.
Experimental Protocol:
a. Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to obtain a final concentration of 1 mg/mL of the free base.
-
Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase to prepare a series of working standards for the calibration curve. A typical concentration range is 50 to 4000 ng/mL.[2]
b. Sample Preparation (Whole Blood):
-
To 100 µL of whole blood, add an internal standard (e.g., chloroquine).
-
Precipitate proteins by adding 2-fold acetonitrile or a mixture of methanol and cupric sulfate.[2][8]
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for injection into the HPLC system.
c. Chromatographic Conditions:
| Parameter | Condition |
| Column | YMC-Triart C18 (250 x 4.6 mm, 5 µm) or a Phenyl column[2][8] |
| Mobile Phase | 20 mM Sodium Phosphate Buffer (pH 8.0) with 0.25% Triethylamine and Acetonitrile (60:40, v/v)[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C[9] |
| Injection Volume | 20 µL |
| Fluorescence Detection | Excitation: 337 nm, Emission: 405 nm[8] |
d. Data Analysis: Construct a calibration curve by plotting the peak area ratio of cletoquine to the internal standard against the concentration of the working standards. Determine the concentration of cletoquine in the samples from this curve.
Quantitative Data Summary (HPLC-FLD):
| Parameter | Value |
| Linearity Range | 3 - 4000 ng/mL[2][8] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[2][4] |
| Intra-day Precision (%RSD) | 1.3 - 10.3%[2][8] |
| Inter-day Precision (%RSD) | 4.3 - 10.3%[2][4] |
| Chromatographic Run Time | Approximately 9 minutes[8] |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of cletoquine in various biological matrices, including blood and tissues.
Experimental Protocol:
a. Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Prepare as described in the HPLC-FLD section.
-
Working Standard Solutions: Serially dilute the primary stock solution with the initial mobile phase to prepare working standards for the calibration curve. A typical concentration range is 1 to 2000 ng/mL.[6]
b. Sample Preparation (Blood and Tissue Homogenates):
-
To a small volume of sample (e.g., 50 µL of blood or tissue homogenate), add an internal standard (e.g., deuterated cletoquine or a structurally similar compound).
-
Perform protein precipitation by adding acetonitrile.[6]
-
Vortex and centrifuge the mixture.
-
Inject the supernatant into the LC-MS/MS system.
c. Chromatographic Conditions:
| Parameter | Condition |
| Column | Thermo Aquasil C18 (50 x 4.6 mm, 3 µm)[6][10] |
| Mobile Phase | A: 0.2% Formic Acid in WaterB: 0.1% Formic Acid in Methanol[6] |
| Flow Rate | 0.5 mL/min[6] |
| Gradient Program | A suitable gradient program should be developed to ensure the separation of cletoquine from other metabolites and matrix components. |
| Injection Volume | 5 µL |
d. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[6] |
| Precursor Ion (m/z) | To be determined for cletoquine |
| Product Ion (m/z) | To be determined for cletoquine |
e. Data Analysis: Construct a calibration curve by plotting the peak area ratio of cletoquine to the internal standard against the concentration of the working standards.
Quantitative Data Summary (LC-MS/MS):
| Parameter | Value |
| Linearity Range | 1 - 2000 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.998[6] |
| Within-day Precision (%RSD) | < 15% |
| Between-day Precision (%RSD) | < 15% |
| Accuracy | Within ±15% of the nominal concentration |
Diagrams
Caption: Analytical workflow for the quantification of cletoquine.
Caption: Metabolic pathway of hydroxychloroquine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC-ESI-MS/MS: An application for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A Sensitive and Optimized HPLC-FLD Method for the Simultaneous Quantification of Hydroxychloroquine and Its Two Metabolites in Blood of Systemic Lupus Erythematosus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of a high‐performance liquid chromatography method for urinary oxalate determination and investigation regarding the pediatric reference interval of spot urinary oxalate to creatinine ratio for screening of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cletoquine Oxalate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cletoquine oxalate, a primary active metabolite of hydroxychloroquine and a derivative of chloroquine, has demonstrated potential as an antiviral and antimalarial agent.[1][2][3] As with any therapeutic candidate, a thorough evaluation of its cytotoxic profile is essential. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using established cell culture-based assays. The following sections offer step-by-step methodologies for determining cell viability and investigating the induction of apoptosis, common mechanisms of drug-induced cell death. Additionally, a putative signaling pathway potentially modulated by this compound is illustrated to provide a mechanistic context for the observed cytotoxic effects.
Data Presentation
Quantitative data from the described cytotoxicity assays should be summarized for clear comparison. The following tables provide templates for organizing experimental results.
Table 1: Cell Viability (IC50 Values) of this compound
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| e.g., A549 | MTT | 24 | |
| 48 | |||
| 72 | |||
| e.g., HEK293 | MTT | 24 | |
| 48 | |||
| 72 | |||
| e.g., H9C2 | LDH | 24 | |
| 48 | |||
| 72 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment (Concentration) | Incubation Time (hours) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| e.g., A549 | Control (Vehicle) | 48 | ||
| This compound (IC50) | 48 | |||
| This compound (2 x IC50) | 48 | |||
| e.g., HEK293 | Control (Vehicle) | 48 | ||
| This compound (IC50) | 48 | |||
| This compound (2 x IC50) | 48 |
Experimental Protocols
The following protocols are provided as a general framework. Optimization of cell seeding density, drug concentration ranges, and incubation times may be necessary for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[4][5]
Materials:
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[9]
Materials:
-
Selected cell lines and culture reagents
-
This compound stock solution
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit instructions, based on the absorbance values of the treated, spontaneous release, and maximum release wells.
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane using FITC-conjugated Annexin V. Propidium Iodide is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Selected cell lines and culture reagents
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12] FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Visualizations
Signaling Pathway
Quinoline derivatives have been shown to induce apoptosis and inhibit cell proliferation through modulation of the PI3K/Akt/mTOR signaling pathway.[13][14][15][16] this compound may exert its cytotoxic effects through a similar mechanism.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound involves a series of sequential steps from cell culture to data analysis.
Caption: Workflow for in vitro cytotoxicity testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cletoquine (oxalate) - Nordic Biosite [nordicbiosite.com]
- 3. NB-64-02058-50mg | this compound [14142-64-4] Clinisciences [clinisciences.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. static.igem.org [static.igem.org]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells | Bentham Science [eurekaselect.com]
- 14. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Measuring Cletoquine Oxalate in Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantification of Cletoquine oxalate in plasma samples. Cletoquine, an active metabolite of hydroxychloroquine, is of significant interest in pharmacokinetic and drug metabolism studies. The primary recommended method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also described. This guide offers comprehensive procedures for sample preparation, instrument setup, and data analysis, along with validation parameters to ensure reliable and reproducible results.
Introduction
Cletoquine, also known as desethylhydroxychloroquine, is a major active metabolite of hydroxychloroquine, a drug widely used for the treatment of autoimmune diseases and malaria.[1][2] Accurate measurement of Cletoquine concentrations in plasma is crucial for understanding its pharmacokinetic profile, assessing patient adherence to treatment, and optimizing therapeutic efficacy. This application note details validated methodologies for the precise quantification of this compound in human plasma.
Analytical Methods
The principal method for the quantification of Cletoquine in plasma is LC-MS/MS, which offers superior sensitivity and specificity. An HPLC-UV method is also presented as a viable alternative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical studies due to its ability to selectively detect and quantify analytes at very low concentrations in complex biological matrices. The method involves chromatographic separation of the analyte from plasma components followed by detection using a mass spectrometer.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a more accessible technique that can also be used for the quantification of Cletoquine. This method relies on the inherent UV absorbance of the analyte for detection after chromatographic separation. While generally less sensitive than LC-MS/MS, it can be a robust and reliable alternative for certain applications.
Experimental Protocols
I. LC-MS/MS Method
This protocol is adapted from established methods for the analysis of hydroxychloroquine and its metabolites.[1][3][4]
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[5][6][7]
-
Reagents and Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
This compound reference standard
-
Internal Standard (IS): Deuterated analog of Cletoquine or a structurally similar compound (e.g., Hydroxychloroquine-d4)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
-
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase column, such as a C18 or a Pentafluorophenyl (PFP) column (e.g., 50 x 2.1 mm, 2.6 µm), is recommended for good separation.[1][4][8]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for Cletoquine (desethylhydroxychloroquine) and a potential internal standard are listed below. These should be optimized for the specific instrument being used.[1][3]
Analyte Precursor Ion (m/z) Product Ion (m/z) Cletoquine (DHCQ) 308.1 179.1 | Hydroxychloroquine-d4 (IS) | 340.2 | 253.1 |
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of Cletoquine in the plasma samples by interpolating their peak area ratios from the calibration curve.
II. HPLC-UV Method
This protocol is based on established HPLC methods for hydroxychloroquine and its metabolites.[9][10][11]
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for HPLC-UV analysis.[9]
-
Reagents and Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound with a distinct retention time (e.g., Chloroquine).
-
SPE Cartridges: C8 or a mixed-mode cation exchange sorbent.
-
Methanol (HPLC grade)
-
Ammonia solution
-
Phosphate buffer (pH 7.0)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
-
Procedure:
-
Pipette 500 µL of plasma into a tube.
-
Add 50 µL of the internal standard working solution.
-
Add 500 µL of phosphate buffer and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of a methanol-ammonia solution (e.g., 98:2 v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the HPLC system.
-
2. Chromatographic Conditions
-
HPLC System: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., phosphate or ammonium acetate) at a specific pH. An example mobile phase could be a mixture of acetonitrile and a buffer solution (e.g., 30:70 v/v) containing an ion-pairing agent if necessary.[11]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Data Analysis and Quantification
-
Similar to the LC-MS/MS method, construct a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration.
-
Use linear regression for quantification.
Data Presentation
The following tables summarize typical validation parameters for bioanalytical methods used to quantify hydroxychloroquine and its metabolites, which can be expected for a validated Cletoquine assay.
Table 1: LC-MS/MS Method Performance
| Parameter | Cletoquine (Desethylhydroxychloroquine) | Reference |
| Linearity Range | 1 - 500 ng/mL | [1][3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [3] |
| Intra-day Precision (%CV) | < 15% | [4] |
| Inter-day Precision (%CV) | < 15% | [4] |
| Accuracy (% Bias) | Within ±15% | [4] |
| Recovery | 88.6 - 92.9% | [1][3] |
Table 2: HPLC-UV Method Performance
| Parameter | Hydroxychloroquine and Metabolites | Reference |
| Linearity Range | 25 - 2000 ng/mL | [10] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | [10] |
| Intra-day Precision (%CV) | < 10.3% | [10] |
| Inter-day Precision (%CV) | < 10.3% | [10] |
| Accuracy (% Bias) | 93.1 - 103.2% | [10] |
| Recovery | > 95% | [9] |
Mandatory Visualizations
Caption: LC-MS/MS Experimental Workflow.
Caption: HPLC-UV Experimental Workflow.
Conclusion
The LC-MS/MS method presented provides a highly sensitive and specific approach for the quantification of this compound in plasma, making it ideal for pharmacokinetic studies and clinical research. The HPLC-UV method offers a robust and more accessible alternative. Proper method validation according to regulatory guidelines is essential to ensure the reliability of the data generated.[13][14] The protocols and data provided in this application note serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.
References
- 1. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 3. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of Reversed-Phase High Performance Liquid Chromatographic Method for Hydroxychloroquine Sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. pmda.go.jp [pmda.go.jp]
Application Notes and Protocols for Studying Chloroquine Metabolism in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for studying the in vitro metabolism of chloroquine, a widely used antimalarial and immunomodulatory drug, using human liver microsomes. Understanding the metabolic pathways of drugs like chloroquine is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall safety and efficacy. The primary metabolic route for chloroquine is N-dealkylation, leading to the formation of its major metabolites, desethylchloroquine (DCQ) and bisdesethylchloroquine (BDCQ). This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2]
This document outlines detailed protocols for conducting chloroquine metabolism studies, including incubation procedures, analytical methods for metabolite quantification, and data analysis. Additionally, it provides a summary of key metabolic parameters and visual representations of the experimental workflow and metabolic pathways.
Data Presentation: Quantitative Metabolic Parameters
The following table summarizes the kinetic parameters for the formation of the primary metabolite of chloroquine, desethylchloroquine (DCQ), in human liver microsomes. The biphasic nature of the kinetics suggests the involvement of multiple enzymes with different affinities for the substrate.[1][3]
| Parameter | High Affinity Component | Low Affinity Component | Reference |
| Apparent Km (mM) | 0.21 | 3.43 | [1][3] |
| Apparent Vmax (nmol/min/mg protein) | 1.02 | 10.47 | [1][3] |
Cytochrome P450 Isoforms Involved in Chloroquine Metabolism:
Several CYP isoforms have been identified to play a role in the metabolism of chloroquine. In vitro studies have shown significant formation of desethyl metabolites in the presence of CYP1A2, 2C8, 2C19, 2D6, and 3A4/5.[1][4][5] However, the major contributors to the N-deethylation of chloroquine in human liver microsomes are CYP2C8 and CYP3A4/5.[1][2][3] Chloroquine has also been shown to be an inhibitor of CYP2D6.[4][5][6][7]
Experimental Protocols
In Vitro Incubation of Chloroquine with Human Liver Microsomes
This protocol describes the general procedure for incubating chloroquine with human liver microsomes to assess its metabolic stability and identify metabolites.
Materials:
-
Chloroquine diphosphate salt
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Incubator or water bath (37°C)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of chloroquine in a suitable solvent (e.g., water or methanol). The final concentration of the organic solvent in the incubation mixture should be low (typically <1%) to avoid inhibiting enzyme activity.
-
In a microcentrifuge tube, combine the following in order:
-
Potassium phosphate buffer (pH 7.4)
-
Pooled human liver microsomes (final protein concentration typically 0.5-1 mg/mL)
-
Chloroquine stock solution (to achieve the desired final concentration, e.g., 1-100 µM)
-
MgCl2 (final concentration typically 3-5 mM)
-
-
Pre-incubate the mixture for 5-10 minutes at 37°C to allow the components to equilibrate.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Vortex the mixture gently to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes). The incubation time will depend on the metabolic stability of the compound.
-
-
Termination of the Reaction:
-
Stop the reaction by adding a cold quenching solvent, such as acetonitrile (typically 2-3 volumes of the incubation mixture).
-
Vortex the mixture to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the quenched samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Control Incubations:
-
No NADPH control: Replace the NADPH regenerating system with buffer to assess for any non-NADPH dependent degradation.
-
No microsomes control: Replace the human liver microsomes with buffer to check for chemical instability of chloroquine in the incubation buffer.
-
Analytical Method for Quantification of Chloroquine and its Metabolites
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is commonly used for the analysis of chloroquine and its metabolites.[8][9] LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for pharmacokinetic studies.[10][11]
Instrumentation:
-
HPLC system with a suitable column (e.g., C18)
-
UV detector or a tandem mass spectrometer (MS/MS)
General Chromatographic Conditions (example):
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 2-10 µL.[11]
-
Detection:
-
UV: Wavelength set to the maximum absorbance of chloroquine (e.g., around 343 nm).
-
MS/MS: Operated in positive ion mode with specific precursor-to-product ion transitions for chloroquine, DCQ, and BDCQ.
-
Sample Analysis:
-
Inject the supernatant from the processed incubation samples into the LC-MS/MS system.
-
Quantify the remaining parent drug (chloroquine) and the formed metabolites (DCQ and BDCQ) by comparing their peak areas to a standard curve prepared with known concentrations of the analytes.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for studying the in vitro metabolism of chloroquine using human liver microsomes.
Caption: Experimental workflow for in vitro metabolism study.
Metabolic Pathway of Chloroquine
This diagram depicts the primary metabolic pathway of chloroquine in the liver, highlighting the role of cytochrome P450 enzymes.
Caption: Metabolic pathway of Chloroquine.
References
- 1. Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 2C8 and CYP3A4/5 are Involved in Chloroquine Metabolism in Human Liver Microsomes -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 4. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chloroquine modulation of specific metabolizing enzymes activities: investigation with selective five drug cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Cletoquine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cletoquine, the major active metabolite of hydroxychloroquine, is a derivative of chloroquine with demonstrated antimalarial, potential antiviral, and anticancer properties[1]. These application notes provide detailed protocols for evaluating the in vivo efficacy of Cletoquine oxalate in preclinical animal models for both malaria and cancer. Given that the oxalate salt form is specified, these protocols incorporate considerations for the potential physiological effects of oxalate, which can include cytotoxicity and the formation of calcium oxalate crystals, potentially leading to renal injury[2][3][4]. It is crucial to differentiate the pharmacological effects of Cletoquine from the potential toxicity of the oxalate counter-ion.
Mechanism of Action
The therapeutic activities of Cletoquine are presumed to be similar to its parent compound, chloroquine.
-
Antimalarial Activity: Chloroquine and its derivatives are thought to interfere with heme detoxification in the malaria parasite's food vacuole. They inhibit the polymerization of heme into hemozoin, leading to a toxic buildup of free heme and subsequent parasite death[5].
-
Anticancer Activity: In cancer cells, chloroquine and its analogues have been shown to inhibit autophagy, a cellular recycling process that can promote cancer cell survival. By blocking autophagy, these compounds can enhance the efficacy of chemotherapeutic agents and induce cancer cell death[6]. They may also promote apoptosis and affect cell cycle progression[6][7].
Data Presentation
All quantitative data from the described in vivo experiments should be summarized in the following tables for clear comparison and interpretation.
Table 1: In Vivo Antimalarial Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Parasitemia (%) on Day 4 Post-Infection | Percent Inhibition of Parasitemia (%) | Mean Survival Time (Days) |
| Vehicle Control | - | N/A | |||
| Sodium Oxalate Control | |||||
| Chloroquine (Positive Control) | |||||
| This compound | |||||
| This compound | |||||
| This compound |
Table 2: In Vivo Anticancer Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Tumor Volume (mm³) at Endpoint | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | N/A | |||
| Sodium Oxalate Control | |||||
| Positive Control (e.g., 5-FU) | |||||
| This compound | |||||
| This compound | |||||
| This compound |
Experimental Protocols
General Guidelines for Animal Studies
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Key parameters to standardize include animal strain, age, weight, housing conditions, and diet.
In Vivo Antimalarial Efficacy Model: 4-Day Suppressive Test
This protocol is adapted from the standard 4-day suppressive test used for screening antimalarial compounds[8].
4.2.1 Materials
-
This compound
-
Chloroquine phosphate (positive control)
-
Sodium oxalate (oxalate control)
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
Plasmodium berghei (ANKA strain)
-
Female BALB/c mice (6-8 weeks old, 18-22 g)
-
Giemsa stain
-
Microscope
4.2.2 Experimental Workflow
Caption: Workflow for the 4-day suppressive antimalarial efficacy test.
4.2.3 Detailed Protocol
-
Animal Acclimatization: Acclimatize female BALB/c mice for at least 7 days before the experiment.
-
Infection (Day 0): Infect mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells.
-
Grouping and Treatment (Days 0-3): Randomly assign mice (n=5-6 per group) to the following groups:
-
Vehicle Control
-
Sodium Oxalate Control (at a dose equimolar to the highest dose of this compound)
-
Chloroquine (e.g., 5 mg/kg/day, oral)
-
This compound (at least 3 graded doses, e.g., 10, 20, 40 mg/kg/day, oral or intraperitoneal)
-
Administer the first dose approximately 2 hours post-infection, followed by once-daily dosing for the next 3 days.
-
-
Monitoring Parasitemia (Day 4): On day 4, prepare thin blood smears from the tail vein of each mouse. Stain with Giemsa and determine the percentage of parasitized erythrocytes by counting at least 1000 red blood cells.
-
Efficacy Evaluation:
-
Calculate the average parasitemia for each group.
-
Determine the percent inhibition of parasitemia using the formula: % Inhibition = [1 - (Mean parasitemia of treated group / Mean parasitemia of vehicle control group)] x 100
-
-
Survival Monitoring: Monitor the mice daily for mortality to determine the mean survival time for each group.
In Vivo Anticancer Efficacy Model: Human Tumor Xenograft
This protocol describes the evaluation of this compound in an immunocompromised mouse model bearing human tumor xenografts[6].
4.3.1 Materials
-
This compound
-
Standard chemotherapeutic agent (e.g., 5-Fluorouracil, Paclitaxel, depending on the cancer type) (positive control)
-
Sodium oxalate (oxalate control)
-
Vehicle (e.g., sterile saline, PBS)
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer, CAL27 for oral squamous cell carcinoma[6])
-
Female athymic nude mice (nu/nu) or SCID mice (6-8 weeks old)
-
Matrigel (optional)
-
Calipers
4.3.2 Experimental Workflow
Caption: Workflow for the in vivo anticancer efficacy study in a xenograft model.
4.3.3 Detailed Protocol
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10^6 cells in 100 µL of saline or a mix with Matrigel) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=6-8 per group):
-
Vehicle Control
-
Sodium Oxalate Control (at a dose equimolar to the highest dose of this compound)
-
Positive Control (e.g., a standard-of-care chemotherapeutic)
-
This compound (at least 3 graded doses, e.g., 25, 50, 75 mg/kg/day, oral or intraperitoneal)
-
-
Treatment: Administer treatments as scheduled (e.g., daily or every other day) for a specified period (e.g., 21-28 days).
-
Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Monitor the animals for any clinical signs of distress.
-
-
Efficacy Evaluation:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Compare the final tumor volumes and body weight changes between groups.
-
Signaling Pathway
The anticancer effect of Cletoquine, similar to chloroquine, is often associated with the inhibition of autophagy, which can sensitize cancer cells to therapy.
Caption: Proposed mechanism of Cletoquine's anticancer effect via autophagy inhibition.
Important Considerations
-
Pharmacokinetics: A preliminary pharmacokinetic study to determine the bioavailability and tissue distribution of Cletoquine following administration of this compound is highly recommended. A study on BALB/c mice showed that after intravenous administration of hydroxychloroquine, Cletoquine accumulates in tissues, particularly the liver, kidney, spleen, and lungs[1].
-
Oxalate Toxicity: The oxalate counter-ion can cause renal toxicity by forming calcium oxalate crystals[2]. It is imperative to include a sodium oxalate control group to assess any effects of the oxalate moiety alone. Monitoring renal function (e.g., BUN, creatinine) and histology of the kidneys at the end of the study is advisable, especially at higher doses.
-
Dose Selection: Dose ranges should be determined based on available literature for hydroxychloroquine or chloroquine, and refined through a maximum tolerated dose (MTD) study for this compound. For instance, in vivo studies with chloroquine in mouse xenograft models have used doses around 50-60 mg/kg/day[6][9].
-
Route of Administration: The route of administration (oral gavage, intraperitoneal injection) should be consistent and justified based on the intended clinical application and the compound's properties.
By following these detailed protocols and considering the unique properties of this compound, researchers can effectively evaluate its in vivo efficacy and potential as a therapeutic agent for malaria and cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cytotoxicity of oxalate, metabolite of ethylene glycol, is due to calcium oxalate monohydrate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Oxalate on IMCD Cells: A Line of Mouse Inner Medullary Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effects on calcium oxalate crystallization kinetics and crystal morphology of an aqueous extract from Ceterach officinarum: Analysis of a potential antilithiatic mechanism | PLOS One [journals.plos.org]
- 5. search.lib.jmu.edu [search.lib.jmu.edu]
- 6. In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mmv.org [mmv.org]
- 9. Pharmacokinetic and Pharmacodynamic Assessment of Hydroxychloroquine in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Cletoquine oxalate in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Cletoquine oxalate in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide: Enhancing this compound Solubility in PBS
Researchers may encounter difficulties in dissolving this compound in PBS due to its inherently low aqueous solubility. The following troubleshooting guide offers systematic approaches to overcome these challenges.
Problem: this compound does not fully dissolve or precipitates out of PBS solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Intrinsic Solubility in Aqueous Buffer | Prepare a stock solution in an organic solvent and then dilute it in PBS. | The use of a co-solvent will aid in the initial dissolution, and subsequent dilution in PBS can achieve the desired final concentration in an aqueous environment. |
| Unfavorable pH of PBS | Adjust the pH of the PBS solution. | As a weak base, the solubility of Cletoquine is pH-dependent. Lowering the pH will increase the proportion of the more soluble protonated form. |
| Interaction with Phosphate Ions | Use a lower concentration of phosphate buffer or an alternative buffer system. | Oxalate ions can potentially interact with components of the buffer, and reducing the phosphate concentration may prevent precipitation. |
| Insufficient Energy for Dissolution | Gently heat the solution while stirring. | Increased temperature can enhance the dissolution of many compounds. |
| Compound Aggregation | Use sonication to break up aggregates. | Mechanical energy from sonication can aid in dispersing the compound and facilitate dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for dissolving this compound for in vitro experiments?
A1: Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). This stock solution can then be serially diluted to the final desired concentration in PBS. A suggested starting concentration for a DMSO stock is 10 mM.
Q2: How does pH affect the solubility of this compound in PBS?
A2: Cletoquine, being a weak base with a predicted pKa of around 14.8 for its free base, will have its solubility significantly influenced by pH. In acidic conditions, the amine groups of Cletoquine become protonated, increasing its polarity and, therefore, its solubility in aqueous solutions like PBS. Standard PBS has a pH of approximately 7.4. If you are experiencing solubility issues, consider preparing a more acidic PBS solution (e.g., pH 6.5-7.0). However, ensure the final pH is compatible with your experimental system.
Q3: Can I heat the this compound solution to improve solubility?
A3: Gentle heating (e.g., to 37°C) can be employed to aid dissolution. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Always monitor the solution for any signs of chemical change.
Q4: Is sonication a suitable method to dissolve this compound?
A4: Yes, sonication can be an effective method to break down powder aggregates and increase the surface area available for solvation, thereby improving the rate of dissolution. Use a bath sonicator to avoid localized heating.
Q5: Are there any co-solvents other than DMSO that can be used?
A5: While DMSO is a common choice, other co-solvents like ethanol can also be considered. The choice of co-solvent should be guided by the tolerance of your specific experimental model to that solvent. It is crucial to keep the final concentration of the organic solvent in your working solution as low as possible (typically <1%) to avoid solvent-induced artifacts.
Q6: What should I do if I observe precipitation after diluting my DMSO stock solution in PBS?
A6: Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds. Here are a few steps to troubleshoot this:
-
Decrease the final concentration: Your desired concentration may be above the solubility limit in PBS, even with a small amount of DMSO.
-
Increase the percentage of co-solvent: A slightly higher percentage of DMSO in the final solution might be necessary, but be mindful of its potential effects on your cells or assay.
-
Use a solubilizing agent: For challenging situations, incorporating a non-ionic surfactant (e.g., Tween® 20 at 0.01-0.1%) or a cyclodextrin like SBE-β-CD in your PBS can help maintain the compound's solubility.[1]
Experimental Protocols
Protocol 1: Standard Method Using a DMSO Stock Solution
This protocol is recommended for achieving low to mid-micromolar concentrations of this compound in PBS suitable for most cell-based assays.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Store this stock solution at -20°C or -80°C for long-term stability.
-
-
Prepare the working solution in PBS.
-
Warm the DMSO stock solution to room temperature.
-
Serially dilute the stock solution in pre-warmed (37°C) PBS (pH 7.4) to your desired final concentration. For example, to make a 10 µM working solution, you can perform a 1:100 dilution of a 1 mM intermediate stock (prepared from your 10 mM stock), which would result in a final DMSO concentration of 0.1%.
-
Vortex gently immediately after dilution.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Protocol 2: Advanced Method for Higher Concentrations or Persistent Solubility Issues
This protocol incorporates pH adjustment and a solubilizing agent for cases where the standard method is insufficient.
-
Prepare a modified PBS buffer.
-
Prepare PBS and adjust the pH to a slightly acidic value (e.g., 6.8) using HCl.
-
Consider adding a biocompatible solubilizing agent such as 0.1% (w/v) SBE-β-CD to the PBS. Stir until fully dissolved.
-
Sterile-filter the modified PBS.
-
-
Prepare the this compound solution.
-
Prepare a 10 mM stock solution in DMSO as described in Protocol 1.
-
Warm the DMSO stock and the modified PBS to 37°C.
-
Perform serial dilutions of the DMSO stock into the modified PBS to achieve the final concentration.
-
Vortex gently and observe for precipitation. The combination of lower pH and a solubilizing agent should enhance solubility.
-
Signaling Pathways and Experimental Workflows
Cletoquine, a derivative of Chloroquine, is known to interfere with cellular signaling pathways, notably autophagy and the Mitogen-Activated Protein Kinase (MAPK) pathway. Understanding these interactions is crucial for interpreting experimental results.
Autophagy Inhibition by Cletoquine
Cletoquine, similar to Chloroquine, is known to inhibit the final stages of autophagy. It is a weak base that accumulates in acidic organelles like lysosomes, raising their pH. This increase in lysosomal pH inhibits the activity of degradative enzymes and impairs the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes within the cell.
Caption: Mechanism of autophagy inhibition by Cletoquine.
Cletoquine and the MAPK Signaling Pathway
Chloroquine has been shown to interfere with the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. It can inhibit the phosphorylation and activation of key kinases in this cascade, such as MEK and ERK. This interference can contribute to its anti-inflammatory and anti-proliferative effects.
Caption: Interference of the MAPK/ERK signaling pathway by Cletoquine.
Experimental Workflow for Improving Solubility
The following workflow provides a logical progression for troubleshooting and successfully dissolving this compound in PBS.
Caption: Logical workflow for dissolving this compound in PBS.
References
Preventing degradation of Cletoquine oxalate in solution
This technical support center provides guidance on preventing the degradation of Cletoquine oxalate in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
A1: this compound is the oxalate salt of Cletoquine, the major active metabolite of hydroxychloroquine. It is a quinoline derivative with known antimalarial properties and is being investigated for its potential in treating autoimmune diseases.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] The solutions should be stored in sealed containers, protected from moisture.[1]
Q3: How should I prepare working solutions of this compound for in vivo experiments?
A3: It is highly recommended to prepare fresh working solutions of this compound on the day of use for in vivo experiments to ensure potency and avoid degradation.[1]
Q4: What are the main factors that can cause degradation of this compound in solution?
A4: this compound, being a quinoline derivative similar to hydroxychloroquine, is susceptible to degradation induced by several factors, including:
-
pH: Stability is influenced by the pH of the solution. Extreme pH values, particularly alkaline conditions, can accelerate degradation.[2][3][4]
-
Light: Exposure to UV light can lead to significant photodegradation.[1][3][5]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[3][6]
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products like N-oxides.[1][7]
Q5: What are the likely degradation products of this compound?
A5: Based on forced degradation studies of its parent compound, hydroxychloroquine, the potential degradation products of this compound may include N-dealkylated and dechlorinated derivatives, as well as N-oxides.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in stored solution | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, light protection). For long-term storage, use -80°C.[1] 2. Prepare fresh solutions before each experiment.[1] 3. Perform a stability study to determine the acceptable storage duration under your specific conditions. |
| Precipitation observed in the solution | Poor solubility or change in solvent composition. | 1. Ensure the appropriate solvent system is used. DMSO and corn oil have been suggested for preparing solutions.[1] 2. If precipitation occurs during preparation, gentle heating and/or sonication may aid dissolution.[1] 3. Verify the pH of the solution, as it can affect solubility.[9][10][11] |
| Inconsistent experimental results | Degradation of the compound during the experiment. | 1. Protect the solution from light during the experiment by using amber vials or covering the container with foil.[3] 2. Maintain a controlled temperature throughout the experiment. 3. Ensure the pH of the experimental medium is within a stable range for the compound. |
| Appearance of unknown peaks in analytical chromatography | Formation of degradation products. | 1. Review the storage and handling procedures to identify potential causes of degradation (e.g., light exposure, temperature fluctuations, incompatible excipients). 2. Perform forced degradation studies to identify and characterize potential degradation products. 3. Use a stability-indicating analytical method for accurate quantification of the parent compound. |
Quantitative Data Summary
The following tables summarize the stability of hydroxychloroquine, the parent compound of Cletoquine, under various conditions. This data provides a strong indication of the expected stability profile for this compound.
Table 1: Effect of Temperature on Hydroxychloroquine Stability in Suspension (25 mg/mL)
| Storage Temperature | Duration | Remaining Drug (%) | Reference |
| 4°C | 16 weeks | ~99.8% | [3][12] |
| 25°C (Room Temp) | 16 weeks | ~99.8% | [3][12] |
Table 2: Effect of pH and Other Stress Conditions on Hydroxychloroquine Stability
| Condition | Duration | Observation | Reference |
| Acidic (up to 6.0 M HCl) at 60°C | 72 hours | Very stable | [3] |
| Basic (1.0 M NaOH) at 60°C | 70 hours | Stable | [3] |
| Basic (6.0 M NaOH) at 70°C | 2.5 hours | ~15% degradation | [3] |
| Oxidative (Sodium hypochlorite) | - | Very sensitive to oxidation | [3] |
| Photolytic (UV light at 254 nm) | 40 hours | ~15% degradation | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method with a UV detector or mass spectrometry (LC-MS) to identify and quantify the parent drug and any degradation products.
Protocol 2: HPLC Method for Stability Testing
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 20 µL.
-
Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can accurately separate the active pharmaceutical ingredient from its degradation products and any excipients.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: General experimental workflow for a forced degradation study of this compound.
References
- 1. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Photophysical and photobiological behavior of antimalarial drugs in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Free radical induced degradation and computational studies of hydroxychloroquine in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of Hydroxychloroquine from Aqueous Solutions Under Fenton-Assisted Electron Beam Treatment [mdpi.com]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of Extemporaneously Prepared Hydroxychloroquine Sulfate 25-mg/mL Suspensions in Plastic Bottles and Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Cletoquine oxalate precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Cletoquine oxalate precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I added it to my cell culture medium. What is the most likely cause?
A1: Precipitation of this compound upon addition to aqueous cell culture media is a common issue stemming from its limited aqueous solubility. The most frequent causes include:
-
High Final Concentration: The final concentration of this compound in your medium may exceed its solubility limit in that specific medium.
-
Improper Dissolution of Stock Solution: The initial stock solution in an organic solvent like DMSO may not have been fully dissolved before dilution.
-
Rapid Dilution: Adding a concentrated DMSO stock solution directly to the aqueous medium too quickly can cause the compound to crash out of solution.
-
Media Composition: Cell culture media are complex solutions containing salts (e.g., calcium, phosphate), amino acids, and other components that can interact with this compound and reduce its solubility.[1]
-
pH of the Medium: The pH of your cell culture medium can significantly influence the solubility of oxalate-containing compounds.[2]
-
Temperature: Temperature shifts, such as adding a cold stock solution to warm media, can affect solubility.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. It is important to ensure the compound is completely dissolved in DMSO before further dilution. If precipitation or phase separation occurs during the preparation of the stock solution, gentle heating and/or sonication can be used to aid dissolution.[3]
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A3: While specific maximum solubility in DMSO can vary, a stock solution of 16.7 mg/mL has been mentioned in some protocols.[3] However, for cell culture applications, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%, and ideally below 0.1%) to avoid cytotoxicity.[4] Therefore, preparing a highly concentrated stock is often necessary to minimize the volume of DMSO added to your cells.
Q4: Can I dissolve this compound directly in water or PBS?
A4: Direct dissolution of this compound in aqueous solutions like water or phosphate-buffered saline (PBS) is generally not recommended due to its low aqueous solubility. An organic solvent like DMSO is necessary to first create a concentrated stock solution.
Q5: How does the composition of my cell culture medium affect this compound solubility?
A5: Cell culture media like DMEM and RPMI-1640 are rich in salts such as calcium and phosphate.[1] Oxalates can form insoluble precipitates with divalent cations like calcium.[5][6] Therefore, the high concentration of these ions in your culture medium can contribute to the precipitation of this compound. The presence of serum can sometimes help to stabilize compounds, but it can also introduce variability.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Adding this compound Stock to Media
| Potential Cause | Troubleshooting Step |
| Concentration Exceeds Solubility | Decrease the final concentration of this compound in the cell culture medium. |
| Rapid Dilution | Perform a serial dilution of the DMSO stock solution in the cell culture medium. For example, first, dilute the stock 1:10 in media, vortex gently, and then add this intermediate dilution to the final volume. |
| Incomplete Dissolution of Stock | Ensure your this compound is fully dissolved in DMSO. Use a vortex mixer and, if necessary, gentle warming or sonication. Visually inspect the stock solution for any particulate matter before use.[3] |
| Temperature Shock | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Allow the stock solution to reach room temperature before use. |
Issue: Precipitate Forms Over Time in the Incubator
| Potential Cause | Troubleshooting Step |
| Media Evaporation | Ensure proper humidification of your incubator to prevent evaporation, which can concentrate salts and the drug, leading to precipitation. |
| Interaction with Media Components | Consider using a serum-free medium if compatible with your cell line, as serum components can sometimes contribute to precipitation. Alternatively, test different media formulations that may have lower concentrations of components that could interact with the drug. |
| pH Shift | Monitor the pH of your cell culture medium. A significant change in pH during incubation could affect the solubility of this compound. Ensure your incubator's CO2 levels are stable. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a small volume of high-quality, anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. A clear solution should be obtained.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, gently warm the solution (e.g., in a 37°C water bath for a few minutes) or sonicate it in a water bath sonicator until the solution is clear.[3]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Serial Dilution (Recommended):
-
Create an intermediate dilution by adding a small volume of the DMSO stock to a portion of the pre-warmed medium (e.g., a 1:10 dilution).
-
Mix gently by inverting or pipetting up and down.
-
Add the intermediate dilution to the final volume of the pre-warmed medium to achieve the desired final concentration.
-
-
Direct Dilution (for very low concentrations):
-
While gently swirling the pre-warmed medium, add the required volume of the DMSO stock dropwise to ensure rapid dispersal.
-
-
Final Mix and Use: Gently mix the final working solution and add it to your cell culture plates immediately.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility |
| DMSO | ≥ 5 mg/mL (12.57 mM) (ultrasonication may be needed)[3] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (4.20 mM)[3] |
| 10% DMSO / 90% Corn Oil | ≥ 1.67 mg/mL (4.20 mM)[3] |
Note: Solubility in aqueous cell culture media like DMEM or RPMI-1640 is not well-documented and is expected to be significantly lower than in the solvents listed above.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound working solution.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Calcium phosphate and calcium oxalate crystal handling is dependent upon CLC-5 expression in mouse collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aggregation of Calcium Phosphate and Oxalate Phases in the Formation of Renal Stones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cletoquine Oxalate for Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Cletoquine oxalate in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected antiviral mechanism of action?
This compound is the oxalate salt of Cletoquine, a major active metabolite of hydroxychloroquine.[1][2][3] Like its parent compound and chloroquine, Cletoquine is a quinoline derivative.[1][2] The presumed antiviral mechanism of action for Cletoquine, similar to other quinoline derivatives, involves the alkalinization of acidic intracellular organelles such as endosomes. This increase in pH can interfere with viral entry, replication, and maturation processes that are dependent on a low pH environment. For enveloped viruses, this can inhibit the fusion of the viral envelope with the endosomal membrane, a critical step for releasing the viral genome into the cytoplasm.
Q2: What is a recommended starting concentration range for this compound in an antiviral assay?
Q3: What level of cytotoxicity should be expected from this compound?
Similar to antiviral efficacy, specific 50% cytotoxic concentration (CC50) values for this compound are not widely published. Studies on the metabolites of hydroxychloroquine suggest they are generally less toxic than the parent compound.[4] The cytotoxicity of quinoline derivatives can be cell-line dependent.[4][5][6] For hydroxychloroquine, CC50 values can range from the low micromolar to higher micromolar concentrations depending on the cell line and the duration of exposure.[4][5][6] It is crucial to determine the CC50 of this compound in the specific cell line being used in your antiviral assay. This is essential for calculating the selectivity index (SI = CC50/EC50), a key indicator of the compound's therapeutic window.
Q4: Can the oxalate salt form of Cletoquine influence experimental results?
Yes, the oxalate salt can potentially influence results, primarily due to the cytotoxicity of oxalate itself at high concentrations.[7][8] However, in the expected effective concentration range for Cletoquine's antiviral activity (low micromolar), the concentration of oxalate is unlikely to be high enough to induce significant cytotoxicity.[9] It is still good practice to include a vehicle control (dissolving agent) and a sodium oxalate control at the highest concentration used for this compound to rule out any confounding effects of the salt or the solvent.
Troubleshooting Guide
Issue 1: High variability in antiviral assay results.
-
Possible Cause: Inconsistent drug concentration, cell seeding density, or virus inoculum.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: this compound may require a solvent like DMSO for initial stock preparation. Ensure the compound is fully dissolved before making serial dilutions in cell culture media. Visually inspect for any precipitation.
-
Standardize Cell Culture: Use cells at a consistent passage number and ensure a uniform monolayer is formed before infection.
-
Accurate Virus Titer: Use a well-characterized and titered virus stock. Inconsistent multiplicity of infection (MOI) is a common source of variability.
-
pH of Media: As the mechanism of action is pH-dependent, ensure the cell culture medium is properly buffered and its pH is stable throughout the experiment.[10]
-
Issue 2: No observable antiviral effect.
-
Possible Cause: The tested concentration is too low, the virus is not susceptible, or the assay method is not sensitive enough.
-
Troubleshooting Steps:
-
Increase Concentration Range: If no cytotoxicity is observed, test higher concentrations of this compound.
-
Verify Virus Susceptibility: The antiviral activity of quinoline derivatives can be virus-specific. Confirm if related compounds have shown activity against your virus of interest.
-
Assay Sensitivity: Consider using a more sensitive assay. For example, a plaque reduction assay or a quantitative PCR-based assay for viral RNA may be more sensitive than a cytopathic effect (CPE) inhibition assay.
-
Timing of Addition: The timing of drug addition can be critical. For compounds that inhibit viral entry, adding the drug before or at the time of infection is crucial.
-
Issue 3: High cytotoxicity observed at concentrations where antiviral activity is expected.
-
Possible Cause: The compound has a narrow therapeutic window in the chosen cell line, or the cells are particularly sensitive.
-
Troubleshooting Steps:
-
Re-evaluate CC50: Perform a careful cytotoxicity assay over the full range of concentrations.
-
Change Cell Line: If the selectivity index is low, consider using a different cell line that may be less sensitive to the cytotoxic effects of this compound.
-
Reduce Incubation Time: If the cytotoxicity is time-dependent, a shorter incubation period for the antiviral assay might be possible, depending on the replication cycle of the virus.
-
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
This protocol outlines the determination of the CC50 of this compound using a standard MTT or similar cell viability assay.
-
Cell Seeding: Seed the desired cell line in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium. The concentration range should be broad (e.g., 0.1 µM to 500 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the intended antiviral assay (e.g., 48 or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the absorbance and calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Protocol 2: Plaque Reduction Assay for Antiviral Activity (EC50)
This protocol is a standard method to quantify the inhibition of viral replication.
-
Cell Seeding: Seed a suitable host cell line in 6-well plates to form a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium (e.g., serum-free medium). In a separate tube, dilute the virus stock to a concentration that will produce 50-100 plaques per well.
-
Infection: Pre-incubate the virus dilution with an equal volume of the corresponding this compound dilution for 1 hour at 37°C.
-
Adsorption: Remove the culture medium from the cell monolayers and inoculate with 200 µL of the virus-drug mixture. Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of an overlay medium (e.g., containing 1% methylcellulose) mixed with the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the virus control (no drug). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Data Presentation
Table 1: Example Data for CC50 Determination of this compound
| This compound (µM) | % Cell Viability |
| 0 | 100 |
| 10 | 98 |
| 25 | 95 |
| 50 | 85 |
| 100 | 60 |
| 200 | 45 |
| 400 | 20 |
Table 2: Example Data for EC50 Determination by Plaque Reduction Assay
| This compound (µM) | Average Plaque Count | % Plaque Reduction |
| 0 (Virus Control) | 80 | 0 |
| 0.1 | 75 | 6.25 |
| 1 | 60 | 25 |
| 5 | 42 | 47.5 |
| 10 | 25 | 68.75 |
| 25 | 10 | 87.5 |
| 50 | 2 | 97.5 |
Visualizations
Caption: Workflow for CC50 Determination.
Caption: Proposed Mechanism of Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cletoquine (oxalate) - Nordic Biosite [nordicbiosite.com]
- 3. NB-64-02058-50mg | this compound [14142-64-4] Clinisciences [clinisciences.com]
- 4. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cytotoxicity of oxalate, metabolite of ethylene glycol, is due to calcium oxalate monohydrate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Activities and Cytotoxicity of the Regulated Calcium Oxalate Crystals on HK-2 Cells of Polysaccharides from Gracilaria lemaneiformis with Different Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of pH on the inhibitory activity of chloroquine against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cletoquine Oxalate Resistance in Malaria Parasites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to Cletoquine oxalate resistance in Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound in Plasmodium falciparum?
A1: The primary mechanism of resistance to this compound is analogous to chloroquine resistance. It is predominantly mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[1][2][3][4][5] These mutations occur in the PfCRT protein, which is located on the membrane of the parasite's digestive vacuole.[4] In sensitive parasites, Cletoquine accumulates in this acidic vacuole and interferes with the detoxification of heme, a byproduct of hemoglobin digestion, which is toxic to the parasite.[6] The mutated PfCRT protein in resistant parasites actively transports Cletoquine out of the digestive vacuole, reducing its concentration at the site of action and rendering the drug ineffective.[2][4]
Q2: Can this compound resistance be reversed?
A2: Yes, resistance to this compound can be reversed in vitro using chemosensitizing agents, also known as resistance reversal agents.[6][7] Compounds like verapamil and chlorpheniramine have been shown to restore the activity of chloroquine against resistant strains.[8][9] These agents are thought to work by directly or indirectly inhibiting the mutated PfCRT transporter, thereby preventing the efflux of Cletoquine from the digestive vacuole and restoring its accumulation to toxic levels.[8][10][11]
Q3: Are there secondary mechanisms of resistance to this compound?
A3: While mutations in PfCRT are the principal driver of resistance, other genetic factors may modulate the level of resistance.[1][12] Polymorphisms in the P. falciparum multidrug resistance 1 (pfmdr1) gene, which encodes another transporter protein called P-glycoprotein homolog 1 (Pgh-1), have been associated with altered susceptibility to quinoline antimalarials.[1][5] The specific role of PfMDR1 can be complex, as some mutations are associated with increased resistance while others can lead to increased sensitivity, sometimes depending on the PfCRT genetic background.[2]
Q4: How is the level of resistance to this compound quantified?
A4: The level of resistance is quantified by determining the 50% inhibitory concentration (IC50) of the drug against parasite cultures in vitro.[1][13] The IC50 value represents the concentration of this compound required to inhibit parasite growth by 50%. A significant increase in the IC50 value for a particular parasite strain compared to a known sensitive strain indicates resistance.[14] This is typically measured using assays such as the parasite lactate dehydrogenase (pLDH) assay, SYBR Green I-based fluorescence assay, or the [³H]-hypoxanthine uptake inhibition assay.[15][16][17]
Troubleshooting Experimental Issues
Q5: My IC50 values for a single strain are highly variable between experiments. What could be the cause?
A5: High variability in IC50 values can stem from several factors:
-
Inconsistent Parasite Synchronization: Drug susceptibility can be stage-specific.[13][18] Ensure that parasite cultures are tightly synchronized to the ring stage at the start of each assay. Sorbitol treatment is a common method for synchronization.[13]
-
Variable Starting Parasitemia: The initial percentage of infected red blood cells (parasitemia) should be consistent across all wells and experiments. A standard starting parasitemia is typically between 0.25-0.5%.[16]
-
Reagent and Media Quality: Use fresh, high-quality media (e.g., RPMI 1640) and ensure supplements like serum or Albumax are from a consistent lot.[19] Poor quality reagents can affect parasite health and drug efficacy.
-
Incubation Conditions: Inconsistent gas mixture (5% CO₂, 5% O₂, 90% N₂) or temperature fluctuations in the incubator can impact parasite growth and lead to variable results.[16][19]
Q6: The pLDH assay is showing a high background signal in my negative control wells (no parasites). Why is this happening?
A6: A high background signal in the pLDH assay can be due to:
-
Hemolysis: Lysis of red blood cells releases human lactate dehydrogenase, which can cross-react with the assay reagents. Ensure gentle handling of plates and avoid repeated freeze-thaw cycles if not part of the protocol.
-
Serum LDH: The serum used in the culture medium contains LDH. While usually minimal, different serum batches can have varying levels. It is advisable to test new serum batches for background LDH activity.
-
Contamination: Bacterial or fungal contamination can produce LDH. Regularly check cultures for sterility.
Q7: I am not observing a significant shift in the IC50 value after adding a resistance reversal agent like verapamil to my resistant strain. What should I check?
A7: If a reversal agent is not producing the expected effect, consider the following:
-
Concentration of Reversal Agent: The effect of verapamil is concentration-dependent. Ensure you are using an effective, non-toxic concentration. A typical concentration used in chloroquine reversal assays is around 0.8 µM.[1] It is crucial to run a dose-response curve for the reversal agent alone to determine its intrinsic toxicity to the parasite.
-
Mechanism of Resistance: While PfCRT is the primary resistance mechanism, your parasite line might have a secondary or alternative mechanism that is not affected by the reversal agent you are using.[3] Consider genotyping the parasite strain for mutations in pfcrt and pfmdr1.
-
Compound Stability: Ensure the reversal agent is stable in your culture medium for the duration of the assay (typically 48-72 hours).
Q8: My drug-sensitive control strain (e.g., 3D7) is showing a higher IC50 value than expected. What does this mean?
A8: An unexpectedly high IC50 in a sensitive strain could indicate:
-
Drug Stock Issues: Your this compound stock solution may have degraded or been prepared incorrectly. Prepare fresh stock solutions and verify the concentration. Store stocks appropriately, protected from light and at the correct temperature.[20]
-
Culture Adaptation/Contamination: The sensitive strain may have been contaminated with a resistant strain over time in culture. It is good practice to perform regular quality control checks, including genotyping and re-validating the IC50 of your control strains.
-
Assay Plate Issues: Check for errors in drug dilution series on your pre-dosed plates.
Quantitative Data Summary
The following tables present representative data on the in vitro activity of this compound against sensitive and resistant strains of P. falciparum.
Table 1: Comparative IC50 Values of this compound
| Parasite Strain | Resistance Phenotype | Representative IC50 (nM) [Mean ± SD] |
| 3D7 / HB3 | Sensitive | 12.7 ± 2.1 |
| Dd2 / K1 | Resistant | 122.5 ± 15.8 |
Data are hypothetical, based on typical values for chloroquine-sensitive and resistant strains.[1][13][21]
Table 2: Effect of a Resistance Reversal Agent (Verapamil) on this compound IC50
| Parasite Strain | Treatment | Representative IC50 (nM) [Mean ± SD] | Fold Reversal |
| 3D7 (Sensitive) | This compound alone | 13.1 ± 2.5 | N/A |
| This compound + 0.8 µM Verapamil | 11.9 ± 3.0 | ~1.1 | |
| Dd2 (Resistant) | This compound alone | 125.2 ± 18.3 | N/A |
| This compound + 0.8 µM Verapamil | 28.6 ± 5.4 | ~4.4 |
Fold Reversal is calculated as (IC50 without Verapamil) / (IC50 with Verapamil). Note the significant drop in IC50 for the resistant strain in the presence of the reversal agent, a hallmark of PfCRT-mediated resistance.[1][8][9]
Experimental Protocols
Protocol: In Vitro Drug Susceptibility Testing using the Parasite Lactate Dehydrogenase (pLDH) Assay
This protocol describes a method to determine the IC50 of this compound against P. falciparum.[16]
Materials:
-
P. falciparum culture (synchronized to ring stage, ~0.5% parasitemia, 2% hematocrit)
-
Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, NaHCO₃, and 10% human serum or 0.5% Albumax II)
-
This compound and Verapamil stock solutions (in DMSO or water)
-
Sterile, 96-well flat-bottom microtiter plates
-
Malstat™ Reagent and NBT/diaphorase solution
-
Tris buffer
-
Plate reader (650 nm)
Methodology:
-
Plate Preparation: a. Prepare serial dilutions of this compound in complete medium. A common starting concentration is 1000 nM. Perform 2-fold serial dilutions across a 96-well plate (e.g., in triplicate). b. Include drug-free wells (parasite growth control) and parasite-free wells (background control). c. If testing for resistance reversal, prepare identical plates containing a fixed, non-toxic concentration of verapamil (e.g., 0.8 µM) in addition to the this compound dilutions.[1]
-
Parasite Addition: a. Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete medium. b. Add the parasite suspension to each well of the pre-dosed plates. The final volume should be consistent (e.g., 200 µL).
-
Incubation: a. Place the plates in a modular incubation chamber. b. Gas the chamber with a mixture of 5% CO₂, 5% O₂, and 90% N₂.[16] c. Incubate at 37°C for 72 hours.
-
pLDH Assay: a. After incubation, lyse the cells by subjecting the plates to one or more freeze-thaw cycles. This releases the parasite lactate dehydrogenase (pLDH).[16] b. In a separate flat-bottom 96-well plate, add 20 µL of the cell lysate from each well. c. Add 100 µL of Malstat™ reagent to each well and mix gently. Incubate for 30 minutes at room temperature. d. Add 25 µL of NBT/diaphorase solution to each well, mix, and incubate in the dark for 1-2 hours. The solution will turn blue/purple in the presence of pLDH activity.
-
Data Acquisition and Analysis: a. Read the absorbance of the plates at 650 nm using a microplate reader. b. Subtract the background absorbance (parasite-free wells) from all other readings. c. Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control wells. d. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a non-linear regression model (e.g., a four-parameter logistic curve).
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of Cletoquine resistance via mutant PfCRT and its inhibition by a reversal agent.
Caption: Standard experimental workflow for determining the IC50 value using the pLDH assay.
Caption: A logical flowchart for troubleshooting common issues leading to unexpected IC50 results.
References
- 1. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Alternative Autophagy-Related Mechanism of Chloroquine Drug Resistance in the Malaria Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) Isoforms and Their Interactions with Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Key Chloroquine Resistance-Associated Alleles Among Plasmodium falciparum Isolates in South Darfur State, Sudan Twelve Years After Drug Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversed Chloroquine Molecules as a Strategy to Overcome Resistance in Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verapamil reversal of chloroquine resistance in the malaria parasite Plasmodium falciparum is specific for resistant parasites and independent of the weak base effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal of chloroquine resistance in Plasmodium falciparum by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multiple drugs compete for transport via the Plasmodium falciparum chloroquine resistance transporter at distinct but interdependent sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Plasmodium falciparum Chloroquine Resistance Transporter and Multidrug Resistance 1 Genes on In Vitro Chloroquine Resistance in Isolates of Plasmodium falciparum from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iddo.org [iddo.org]
- 18. Determinants of In Vitro Drug Susceptibility Testing of Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmv.org [mmv.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
Cletoquine oxalate stability issues in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cletoquine oxalate. The information addresses potential stability issues that may be encountered during long-term storage and experimentation.
Troubleshooting Guide
This guide provides solutions to common problems researchers may face with this compound, particularly concerning its stability.
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions. For stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[1] It is recommended to use stock solutions stored at -80°C within 6 months and solutions stored at -20°C within 1 month.[1] Perform a purity analysis (e.g., HPLC) on the stored sample to check for degradation products. |
| Visible changes in the physical appearance of the solid compound (e.g., color change, clumping). | Exposure to moisture or light. | Store this compound solid in a tightly sealed container, protected from light, and in a desiccated environment.[1] Recommended storage for the solid is at 4°C, sealed and away from moisture.[1] |
| Decreased potency or activity in biological assays. | Chemical degradation of the active molecule. | Prepare fresh stock solutions from a new vial of this compound solid. Compare the activity of the new solution with the old one. If degradation is suspected, a forced degradation study can be performed to identify potential degradation products and pathways. |
| Precipitation observed in stock solutions upon thawing. | Poor solubility or exceeding the solubility limit at lower temperatures. | Ensure the solvent used is appropriate and the concentration is within the solubility limits. Gentle warming and vortexing may help redissolve the compound. For DMSO stock solutions, which are hygroscopic, ensure the DMSO is of high quality and dry.[1] |
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
For optimal stability, solid this compound should be stored at 4°C, sealed, and protected from moisture.[1] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is crucial to avoid repeated freeze-thaw cycles.[1]
2. What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, similar compounds are susceptible to:
-
Hydrolysis: The ether and amine functionalities could be susceptible to cleavage in the presence of water, especially at non-neutral pH.
-
Oxidation: The quinoline ring system and the secondary amine could be sites for oxidation.
-
Photodegradation: Aromatic systems like the quinoline ring can be sensitive to light, leading to degradation.
3. How can I assess the stability of my this compound sample?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is the most common way to assess stability. This involves comparing the chromatogram of a stored sample to that of a freshly prepared standard to detect any new peaks (degradation products) and a decrease in the main peak area (parent compound).
4. What is a forced degradation study and when should I perform one?
A forced degradation study intentionally exposes the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation.[2][3] This study is crucial during drug development to understand the degradation pathways, identify potential degradation products, and develop a stability-indicating analytical method.[2]
Experimental Protocols
Long-Term Stability Testing Protocol
This protocol outlines a typical long-term stability study to determine the shelf-life of this compound under recommended storage conditions.
1. Objective: To evaluate the stability of this compound over an extended period under specified storage conditions.
2. Materials:
- This compound (at least three different batches).
- Appropriate container closure system that simulates the proposed storage and distribution packaging.[4][5]
- Stability chambers set to the desired long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).[4][5]
- Validated stability-indicating analytical method (e.g., HPLC).
3. Procedure:
- Place the this compound samples in the stability chambers.
- Withdraw samples at predetermined time points. For long-term studies, the frequency of testing is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6]
- Analyze the samples for appearance, purity, and content of this compound using the validated analytical method.
- Record and evaluate the data to establish the stability profile.
Forced Degradation Study Protocol
This protocol describes a forced degradation study to identify potential degradation products and pathways.
1. Objective: To investigate the intrinsic stability of this compound by subjecting it to stress conditions.
2. Materials:
- This compound solution.
- Hydrochloric acid (HCl) for acidic degradation.
- Sodium hydroxide (NaOH) for basic degradation.
- Hydrogen peroxide (H₂O₂) for oxidative degradation.
- Heating oven for thermal degradation.
- Photostability chamber for photolytic degradation.
- Validated stability-indicating analytical method (e.g., HPLC-MS).
3. Procedure:
- Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.
- Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug to 80°C for 48 hours.
- Photolytic Degradation: Expose the drug solution to UV light (e.g., 1.2 x 10⁶ Lux hours).[2]
- Analyze all stressed samples using an HPLC-MS method to separate and identify the degradation products.
Data Presentation
Table 1: Illustrative Long-Term Stability Data for this compound (Solid) at 25°C/60% RH
| Time Point (Months) | Appearance | Purity (%) by HPLC | Total Degradation Products (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 3 | No change | 99.7 | 0.3 |
| 6 | No change | 99.5 | 0.5 |
| 12 | No change | 99.2 | 0.8 |
Table 2: Illustrative Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 3 | 354.1 |
| 0.1 M NaOH, 60°C, 24h | 8.5 | 2 | 370.2 |
| 3% H₂O₂, RT, 24h | 22.1 | 4 | 414.1 (N-oxide) |
| Heat (80°C), 48h | 5.3 | 1 | 326.1 |
| Photolytic | 11.7 | 2 | 382.2 |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothetical signaling pathway inhibited by cletoquine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
Minimizing off-target effects of Cletoquine oxalate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects when using Cletoquine oxalate in experiments. Cletoquine, also known as Desethylhydroxychloroquine, is the primary active metabolite of hydroxychloroquine and shares significant pharmacological properties with both hydroxychloroquine and chloroquine. Therefore, much of the guidance provided is based on the extensive research conducted on these parent compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Cletoquine, similar to hydroxychloroquine and chloroquine, is a lysosomotropic agent. It is a weak base that accumulates in acidic organelles, primarily lysosomes, increasing their internal pH.[1][2] This disruption of lysosomal function inhibits the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway.[2] Consequently, Cletoquine is widely used as a late-stage autophagy inhibitor in research.
Q2: What are the major known off-target effects of Cletoquine and its parent compounds?
A2: The most significant off-target effects reported for the chloroquine family of compounds, which are relevant to Cletoquine, include:
-
Cardiotoxicity: Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[3][4]
-
Hemolytic Anemia: In individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, these compounds can induce oxidative stress in red blood cells, leading to hemolysis.[5][6]
-
Modulation of Signaling Pathways: Chloroquine and hydroxychloroquine have been shown to interfere with various signaling pathways, including the NF-κB and MAPK signaling cascades, which can have wide-ranging effects on cellular processes.[4][7][8]
-
Retinal Toxicity: Long-term or high-dose use has been associated with retinal damage. While more of a clinical concern, it highlights the potential for off-target effects in relevant cell types in vitro.
Q3: At what concentration should I use this compound in my cell culture experiments?
A3: The optimal concentration of Cletoquine will vary depending on the cell type and the specific experimental goals. For autophagy inhibition, concentrations in the range of 10-50 µM are commonly used for in vitro studies with chloroquine.[1][9] It is crucial to perform a dose-response curve to determine the lowest effective concentration for the desired on-target effect while minimizing off-target toxicity in your specific cell line.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Reduced Viability
-
Question: I am observing high levels of cytotoxicity in my experiments with this compound, even at concentrations intended to only inhibit autophagy. What could be the cause and how can I mitigate this?
-
Answer: Unexpected cytotoxicity can arise from several off-target effects. Here's a systematic approach to troubleshoot this issue:
-
Confirm On-Target Concentration: First, ensure you are using the lowest possible concentration of Cletoquine that effectively inhibits autophagy in your specific cell line. A detailed IC50 determination for autophagy inhibition versus cytotoxicity is recommended.
-
Assess for Cardiotoxicity (in relevant cell types): If you are working with cardiomyocytes or other electrically active cells, consider the possibility of hERG channel-mediated cardiotoxicity.
-
Mitigation: Reduce the concentration of Cletoquine. If the experimental design allows, consider using a shorter exposure time. For critical experiments, a patch-clamp assay can directly measure hERG channel activity.
-
-
Check for G6PD Deficiency: If you are using primary cells or cell lines of human origin, particularly from populations with a higher prevalence of G6PD deficiency, unexpected hemolysis could be a factor.
-
Mitigation: Screen your cells for G6PD activity. If the cells are G6PD deficient, consider using an alternative autophagy inhibitor with a different mechanism of action.
-
-
Evaluate Off-Target Signaling: Cletoquine may be affecting critical survival pathways, such as NF-κB or MAPK, in your cells.
-
Mitigation: Analyze the activation state of key proteins in these pathways (e.g., phosphorylation of ERK, IκBα degradation) in the presence of Cletoquine. If significant off-target signaling is detected, a lower concentration or an alternative inhibitor may be necessary.
-
-
Issue 2: Inconsistent or Unreliable Autophagy Inhibition
-
Question: My results for autophagy inhibition with this compound are variable. How can I ensure consistent and accurate measurement of autophagic flux?
-
Answer: Inconsistent results are often due to issues with the experimental setup or data interpretation. Follow this guide for more robust results:
-
Use an Autophagic Flux Assay: Simply measuring the accumulation of LC3-II can be misleading, as it can indicate either increased autophagosome formation or a block in their degradation. An autophagic flux assay, which measures the change in LC3-II levels in the presence and absence of an autophagy inhibitor like Cletoquine, provides a more accurate measure of autophagic activity.
-
Optimize Treatment Time and Concentration: The kinetics of autophagy can vary between cell types. Perform a time-course experiment to determine the optimal duration for Cletoquine treatment. Also, as mentioned previously, a dose-response curve is essential.
-
Include Appropriate Controls: Always include both positive and negative controls in your experiments. A known inducer of autophagy (e.g., starvation, rapamycin) can serve as a positive control, while a vehicle-treated group is your negative control.
-
Consider Alternative Inhibitors: If you continue to see inconsistent results, consider comparing the effects of Cletoquine with another late-stage autophagy inhibitor, such as bafilomycin A1, which has a different mechanism of inhibiting lysosomal function (V-ATPase inhibitor).
-
Quantitative Data Summary
| Parameter | Drug | Concentration/Value | Cell Line/System | Reference |
| IC50 (Growth Inhibition) | Chloroquine | 40 +/- 10.2 µM | ATLL cell lines | [7] |
| Hydroxychloroquine | 25.9 +/- 15.1 µM | ATLL cell lines | [7] | |
| Effective Autophagy Inhibition | Chloroquine | ~50–100 µM | Cell culture | [1] |
| Therapeutic Blood Levels (Clinical) | Hydroxychloroquine | 750-1200 ng/mL | Human (Lupus) | [10][11] |
| Cardiotoxicity (hERG Inhibition) | Chloroquine/ Hydroxychloroquine | Concentration-dependent | HEK293 cells expressing hERG | [3] |
| In Vitro Autophagy Flux Assay | Chloroquine | 3 µM | HL-1 cardiac myocytes | [12] |
Experimental Protocols
Protocol 1: In Vitro Autophagic Flux Assay using this compound
This protocol allows for the measurement of autophagic activity by assessing the accumulation of the autophagosome marker LC3-II in the presence of Cletoquine.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile water)
-
Autophagy inducer (optional, e.g., rapamycin, or starvation medium)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with your experimental condition (e.g., with or without an autophagy inducer) in the presence or absence of this compound (use a pre-determined optimal concentration, e.g., 20 µM). Incubate for a pre-determined optimal time (e.g., 4-6 hours).
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting for LC3. Be sure to resolve the two forms of LC3 (LC3-I and LC3-II).
-
Analyze the band intensities for LC3-II and a loading control. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without Cletoquine.
Protocol 2: Preliminary In Vitro Cardiotoxicity Assessment
This protocol provides a basic assessment of the potential for Cletoquine-induced cardiotoxicity by measuring changes in cell viability in a cardiac cell line. For definitive results, a patch-clamp assay is required.
Materials:
-
Cardiomyocyte cell line (e.g., AC16, or iPSC-derived cardiomyocytes)
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability assay (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed cardiomyocytes in a 96-well plate.
-
Treat cells with a range of this compound concentrations for 24-48 hours. Include a vehicle control.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance, luminescence) and calculate the percentage of viable cells relative to the vehicle control.
-
Plot the dose-response curve to determine the CC50 (half-maximal cytotoxic concentration). A low CC50 in cardiomyocytes may indicate potential cardiotoxicity.
Visualizations
Caption: Experimental workflow for measuring autophagic flux.
Caption: Simplified signaling pathway of Cletoquine's effect on autophagy and NF-κB.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. What makes (hydroxy)chloroquine ineffective against COVID-19: insights from cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 6. Diagnosis and Management of G6PD Deficiency | AAFP [aafp.org]
- 7. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the Autophagy-Inhibiting Agent Chloroquine on Acute Myeloid Leukemia Cells; Characterization of Patient Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Hydroxychloroquine Blood Levels Are Associated With Fewer Hospitalizations and Possible Reduction of Health Disparities in Lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
How to address Cletoquine oxalate variability between batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability between different batches of Cletoquine oxalate.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with a new batch of this compound. What could be the potential causes?
Inconsistent results between batches of this compound can stem from several factors, primarily related to the compound's purity, integrity, and handling. The most common causes include:
-
Variations in Purity: Different batches may have varying levels of impurities from the synthesis or degradation processes. A common purity level for research-grade this compound is >95% as determined by HPLC.[1]
-
Presence of Residual Solvents or Salts: The manufacturing process might leave behind residual solvents or different salt forms (e.g., variations in the oxalate counter-ion stoichiometry) that could affect the compound's solubility and activity.
-
Degradation of the Compound: this compound can degrade if not stored correctly. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[2]
-
Inaccurate Concentration of Stock Solutions: This can be due to weighing errors, incomplete dissolution, or precipitation over time. If precipitation is observed, gentle heating and/or sonication may be used to aid dissolution.[2]
-
Hygroscopic Nature: The compound may absorb water from the atmosphere, leading to inaccuracies in weighing and molar concentration calculations.
Q2: How can we assess the quality and consistency of a new batch of this compound?
To ensure the quality and consistency of a new batch, a series of analytical tests can be performed. These range from simple checks to more comprehensive analyses.
Troubleshooting Guide: Addressing this compound Batch Variability
This guide provides a step-by-step approach to identifying and resolving issues arising from batch-to-batch variability of this compound.
Step 1: Initial Checks & Proper Handling
Before performing extensive analytical testing, ensure that proper handling and storage protocols have been followed.
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and protected from moisture.[2]
-
Inspect Physical Appearance: Visually inspect the compound for any changes in color or consistency compared to previous batches.
-
Ensure Proper Dissolution: When preparing stock solutions, ensure the compound is fully dissolved. As this compound can be prepared in solvents like DMSO and corn oil[2], make sure the chosen solvent is appropriate for your experimental system and that the compound has not precipitated out of solution.
Logical Workflow for Troubleshooting Variability
If initial checks do not resolve the issue, a more systematic approach is recommended. The following diagram illustrates a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for this compound batch variability.
Step 2: Analytical Characterization of this compound Batches
If inconsistencies persist, a more detailed analytical comparison of the batches is necessary.
| Potential Cause of Variability | Recommended Analytical Method | Purpose |
| Purity and Impurities | High-Performance Liquid Chromatography (HPLC) | To quantify the purity of the this compound and identify any impurity peaks. A purity of >95% is generally expected.[1] |
| Compound Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | To confirm the molecular weight and structure of the compound, ensuring it is indeed this compound. |
| Residual Solvents | Gas Chromatography-Headspace (GC-HS) | To detect and quantify any residual solvents from the manufacturing process that could have biological effects. |
| Hygroscopicity/Water Content | Karl Fischer Titration | To determine the water content, which is important for accurate weighing and concentration calculations. |
| Polymorphism | X-ray Powder Diffraction (XRPD) | To identify the solid-state form of the compound, as different crystalline forms can have different solubilities and bioavailabilities. |
| Oxalate Content | Titration, Ion Chromatography, or Enzymatic Assays | To confirm the correct stoichiometry of the oxalate salt.[3][4][5] |
Experimental Protocols
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and compare impurity profiles between batches.
-
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a modifier like formic acid or a buffer system.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Create a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare samples of each batch at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at an appropriate wavelength determined by a UV scan of the compound.
-
-
Analysis: Inject the standards and samples. The purity is calculated by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Compare the chromatograms of different batches to identify any new or significantly larger impurity peaks.
-
2. Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound batch in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Analysis: Infuse the sample into the mass spectrometer. In positive ion mode, look for the protonated molecule [M+H]⁺ corresponding to the molecular weight of the free base of Cletoquine. The expected monoisotopic mass of the free base (C₁₆H₂₂ClN₃O) is 307.1451 g/mol .
-
Understanding the Mechanism of Action and Potential Impact of Variability
Cletoquine is a derivative of Chloroquine and is expected to have similar biological activities.[2][6] Chloroquine and its derivatives are known to affect the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[7] The oxalate counter-ion itself can also induce cellular stress, activating pathways such as p38 MAPK and JNK.[8]
Signaling Pathways Potentially Affected by this compound
Variability in the purity or composition of this compound can lead to inconsistent effects on these signaling pathways, resulting in unreliable experimental outcomes.
Caption: Simplified PI3K/AKT pathway inhibited by Chloroquine/Cletoquine.
References
- 1. This compound | TRC-C573500-1MG | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Cletoquine (oxalate) - Nordic Biosite [nordicbiosite.com]
- 7. The effect of chloroquine on cervical cancer via the PI3K/AKT/MDM2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxalate selectively activates p38 mitogen-activated protein kinase and c-Jun N-terminal kinase signal transduction pathways in renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cletoquine Oxalate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Cletoquine oxalate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Cletoquine and its subsequent conversion to the oxalate salt.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cletoquine | Incomplete reaction: Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. Refer to the quantitative data in Table 1 for the impact of temperature on yield. |
| Suboptimal solvent: The chosen solvent may not be ideal for the nucleophilic aromatic substitution. | Experiment with different high-boiling point polar aprotic solvents such as DMSO, DMF, or N-methyl-2-pyrrolidone (NMP).[1][2] | |
| Ineffective base: The base used may not be strong enough to neutralize the HCl generated during the reaction, leading to protonation of the amine and reduced nucleophilicity. | Use a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate. Triethylamine is also a common choice.[3] | |
| Catalyst inefficiency: If using a catalyst like potassium iodide, it may be inactive or used in an insufficient amount. | Ensure the potassium iodide is fresh and anhydrous. Consider increasing the catalyst loading. | |
| Side reactions: The diamine side-chain can potentially react at both nitrogen atoms, leading to undesired byproducts. | Use a large excess of the diamine to favor the monosubstitution product. | |
| Presence of Impurities in Cletoquine | Unreacted starting materials: Incomplete reaction or inefficient purification. | Optimize reaction conditions for full conversion. For purification, utilize column chromatography with a suitable solvent system (e.g., dichloromethane/methanol gradient) to separate Cletoquine from unreacted 4,7-dichloroquinoline and the diamine. |
| Formation of bis-substituted product: Reaction of 4,7-dichloroquinoline with both amino groups of the diamine. | As mentioned above, using a significant excess of the diamine side-chain can minimize this. | |
| Low Yield of this compound | Incomplete salt formation: Incorrect stoichiometry of oxalic acid or suboptimal solvent for precipitation. | Use a 1:1 molar ratio of Cletoquine free base to oxalic acid. Ensure the oxalic acid is fully dissolved before adding it to the Cletoquine solution. |
| Poor crystallization: The chosen solvent may not be optimal for inducing crystallization of the oxalate salt. | Use a solvent in which the Cletoquine free base is soluble but the oxalate salt is poorly soluble. Common choices include ethanol, isopropanol, or acetone. Cooling the solution after adding oxalic acid can promote crystallization. | |
| This compound Fails to Precipitate | Solution is not supersaturated: The concentration of the oxalate salt in the solvent is below its solubility limit. | Concentrate the solution by evaporating some of the solvent. Alternatively, add a co-solvent in which the oxalate salt is less soluble (an anti-solvent). |
| Presence of impurities inhibiting crystallization: | Ensure the Cletoquine free base is of high purity before proceeding with the salt formation. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Cletoquine?
A1: The most common and direct route for the synthesis of Cletoquine involves the nucleophilic aromatic substitution (SNA_r_) of 4,7-dichloroquinoline with N-(2-hydroxyethyl)-1,4-pentanediamine. This reaction typically takes place at elevated temperatures in a high-boiling point solvent and often in the presence of a base to scavenge the liberated hydrochloric acid.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, you can spot the reaction mixture, along with the starting materials (4,7-dichloroquinoline and the diamine) as references. The disappearance of the starting materials and the appearance of a new spot corresponding to the Cletoquine product indicate the progression of the reaction.
Q3: What is the purpose of using a base in the synthesis of Cletoquine?
A3: The reaction between 4,7-dichloroquinoline and the amine generates hydrochloric acid (HCl) as a byproduct. The base is added to neutralize this acid. If not neutralized, the HCl will protonate the amino groups of the reactant and product, rendering them non-nucleophilic and thereby halting the reaction.
Q4: How do I purify the Cletoquine free base after the reaction?
A4: After the reaction is complete, the crude product is typically worked up by extraction. The organic layer containing the product is then washed, dried, and the solvent is removed under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of dichloromethane and methanol.
Q5: What is the best way to convert Cletoquine free base to its oxalate salt?
A5: To form the oxalate salt, the purified Cletoquine free base is dissolved in a suitable solvent like ethanol or isopropanol. A solution of one molar equivalent of oxalic acid, dissolved in the same or a compatible solvent, is then added dropwise with stirring. The this compound salt will typically precipitate out of the solution. The precipitate can then be collected by filtration, washed with a cold solvent, and dried.
Quantitative Data
Table 1: Effect of Reaction Temperature on the Yield of Cletoquine
| Temperature (°C) | Reaction Time (h) | Solvent | Base | Yield (%) |
| 100 | 24 | DMSO | Triethylamine | 65 |
| 120 | 18 | DMSO | Triethylamine | 78 |
| 140 | 12 | DMSO | Triethylamine | 85 |
| 160 | 8 | DMSO | Triethylamine | 82 (decomposition observed) |
Note: These are representative yields based on literature for analogous reactions and should be optimized for specific laboratory conditions.
Experimental Protocols
Protocol 1: Synthesis of N-(2-hydroxyethyl)-1,4-pentanediamine (Side-Chain)
This protocol is a representative method for the synthesis of the diamine side-chain and may require optimization.
-
Reductive Amination: To a solution of 4-aminopentan-1-ol (1 equivalent) in methanol, add 2-hydroxyacetaldehyde (1.1 equivalents).
-
Stir the mixture at room temperature for 2 hours.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure N-(2-hydroxyethyl)-1,4-pentanediamine.
Protocol 2: Synthesis of Cletoquine
-
In a round-bottom flask, combine 4,7-dichloroquinoline (1 equivalent), N-(2-hydroxyethyl)-1,4-pentanediamine (3 equivalents), and a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
-
Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2 equivalents).
-
Heat the reaction mixture to 130-140 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol to afford pure Cletoquine as a free base.
Protocol 3: Formation of this compound
-
Dissolve the purified Cletoquine free base in a minimal amount of warm ethanol.
-
In a separate flask, dissolve one molar equivalent of oxalic acid in warm ethanol.
-
Slowly add the oxalic acid solution to the Cletoquine solution with constant stirring.
-
Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain pure this compound.
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: FAQ logical relationships.
References
Best practices for handling and disposal of Cletoquine oxalate
Technical Support Center: Cletoquine Oxalate
Disclaimer: this compound (Desethylhydroxychloroquine oxalate) is a major active metabolite of hydroxychloroquine and a derivative of chloroquine.[1] While specific experimental and safety data for this compound is limited, the following guidelines are based on its relationship to these well-documented parent compounds and general best practices for handling chemical reagents in a research setting. The information provided is intended for research use only.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the oxalate salt of Cletoquine (Desethylhydroxychloroquine), a primary active metabolite of the autoimmune and antimalarial drug, Hydroxychloroquine.[1][2][3] As a derivative of chloroquine, its mechanism of action is believed to be similar. These compounds are weak bases that accumulate in acidic cellular compartments, such as lysosomes.[4][5] This accumulation raises the lysosomal pH, which can inhibit the function of acid-dependent enzymes and interfere with processes like autophagy, where the lysosome's function is to degrade and recycle cellular components.[4][5] In malaria parasites, a similar mechanism in the acidic food vacuole inhibits heme polymerase, leading to a toxic buildup of heme.[6][7]
Q2: What are the essential safety precautions for handling this compound powder?
While a complete hazard profile is not available, it is prudent to treat this compound as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Ventilation: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust particles.
-
First Aid:
-
If inhaled: Move to fresh air. If breathing is difficult, provide oxygen.[8]
-
Skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[8]
-
Eye contact: Rinse thoroughly with pure water for at least 15 minutes.[8]
-
If ingested: Rinse mouth with water and do not induce vomiting. Seek immediate medical attention.[8]
-
Q3: How should I prepare and store stock solutions of this compound?
-
Solubility: this compound is soluble in DMSO.[1] For example, a 10 mM stock solution can be prepared in DMSO.[1] For in vivo experiments, further dilution in vehicles like corn oil or saline with solubilizing agents (e.g., SBE-β-CD) may be necessary.[1]
-
Storage of Stock Solutions: Supplier recommendations suggest storing stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Always store in sealed containers to protect from moisture.[1]
-
Storage of Solid: The solid compound should be stored at -20°C.[9]
Q4: What is the proper procedure for disposing of this compound waste?
Waste containing this compound should be treated as chemical waste.
-
Solid Waste: Collect any unused solid powder and contaminated disposables (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions and organic solvent solutions (like DMSO stocks) should be collected in separate, appropriately labeled hazardous liquid waste containers. Do not pour this waste down the drain.[10]
-
Disposal Method: All chemical waste should be disposed of through your institution's environmental health and safety (EHS) office, typically via high-temperature incineration at a licensed facility.[11]
Troubleshooting Guide
Q1: I observed high levels of cytotoxicity after treating my cells with this compound. What could be the cause?
-
Concentration Too High: The effective concentration of lysosomotropic agents can be narrow and cell-type dependent. Perform a dose-response curve starting from a low concentration (e.g., 1 µM) to determine the optimal, non-toxic concentration for your specific cell line and assay duration.
-
Solvent Toxicity: If using a DMSO stock solution, ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically below 0.5% and ideally at or below 0.1%.
-
Extended Incubation Time: Prolonged exposure can lead to cytotoxicity. Consider reducing the treatment duration.
Q2: My this compound solution appears cloudy or has precipitated after dilution in culture media. How can I fix this?
-
Poor Aqueous Solubility: this compound, like its parent compounds, may have limited solubility in neutral pH aqueous solutions like cell culture media.
-
Troubleshooting Steps:
-
Ensure your stock solution in DMSO is fully dissolved before diluting.
-
When diluting, add the stock solution to the media dropwise while vortexing or swirling to facilitate mixing and prevent immediate precipitation.
-
Avoid preparing large volumes of working solutions long before use. Prepare them fresh for each experiment.
-
If precipitation persists, you may need to evaluate the use of a solubilizing agent, though this must be validated for its effect on your experimental system.
-
Q3: The expected biological effect (e.g., inhibition of autophagy) is weak or inconsistent. What should I check?
-
Compound Potency/Degradation: Confirm that the compound has been stored correctly at -20°C or -80°C to prevent degradation.[1] Repeated freeze-thaw cycles of the stock solution should be avoided; aliquot the stock solution upon preparation.
-
Cellular Health: Ensure your cells are healthy, within a low passage number, and not overly confluent, as these factors can significantly impact their response to treatment.
-
Assay Conditions: For autophagy inhibition assays, the effect is often most clearly observed when autophagy is first induced (e.g., by starvation using EBSS) before or during treatment with the inhibitor. The timing and duration of induction and inhibition are critical and may need optimization.
-
Mechanism in Your Model: Verify that the pathway you are studying is active and responsive in your specific cell model.
Data and Protocols
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 14142-64-4 | [9] |
| Molecular Formula | C₁₆H₂₂ClN₃O ⋅ C₂H₂O₄ | [9] |
| Molecular Weight | 397.85 g/mol | [9] |
| Purity | >95% (HPLC) |[9] |
Table 2: Solubility and Recommended Storage
| Parameter | Details | Reference |
|---|---|---|
| Solubility | Soluble in DMSO (e.g., 10 mM) | [1] |
| Solid Storage | -20°C | [9] |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months |[1] |
Experimental Protocol: Autophagy Flux Assay by LC3-II Western Blot
This protocol describes a method to measure autophagy flux by observing the accumulation of the autophagosome-associated protein LC3-II in the presence of an autophagy inhibitor like this compound.
Methodology:
-
Cell Plating: Plate cells (e.g., HeLa, MCF-7) on 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Treatment Setup: Prepare four experimental conditions:
-
A) Control (vehicle only) in complete media.
-
B) this compound in complete media.
-
C) Control (vehicle only) in starvation media (e.g., EBSS).
-
D) this compound in starvation media (e.g., EBSS).
-
Note: The concentration of this compound and treatment time must be optimized (e.g., 10-50 µM for 2-4 hours).
-
-
Cell Treatment:
-
Remove media from wells. Wash once with PBS.
-
Add the appropriate media (complete or starvation) containing either vehicle (e.g., 0.1% DMSO) or this compound to the corresponding wells.
-
Incubate for the optimized duration (e.g., 2 hours).
-
-
Cell Lysis:
-
Place the plate on ice and aspirate the media.
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blot:
-
Normalize protein amounts (e.g., 20 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on an 18% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LC3 (detects both LC3-I and LC3-II) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis: Compare the intensity of the LC3-II band (lower band) relative to the loading control across the four conditions. Autophagy flux is determined by the difference in LC3-II levels between samples with and without the inhibitor (i.e., condition D vs. C). An accumulation of LC3-II in the presence of this compound indicates successful inhibition of autophagic degradation.
Visualizations
Caption: Mechanism of autophagy inhibition by this compound.
Caption: Workflow for Autophagy Flux Assay via Western Blot.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. NB-64-02058-50mg | this compound [14142-64-4] Clinisciences [clinisciences.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | TRC-C573500-1MG | LGC Standards [lgcstandards.com]
- 10. epa.gov [epa.gov]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Validation & Comparative
A Comparative Analysis of the Efficacy of Cletoquine Oxalate and Hydroxychloroquine
An Objective Comparison for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Cletoquine oxalate (desethylhydroxychloroquine) and its parent drug, hydroxychloroquine. Despite the close relationship between these two molecules, with Cletoquine being the primary active metabolite of hydroxychloroquine, a direct head-to-head comparison of their efficacy in published experimental studies is notably scarce. This guide therefore synthesizes the available data to offer an indirect comparison, highlighting their known activities and the experimental methodologies used to evaluate them.
Executive Summary
Cletoquine, or desethylhydroxychloroquine, is the principal active metabolite of the widely used antimalarial and immunomodulatory drug, hydroxychloroquine. While it is understood to be pharmacologically active, quantitative data directly comparing its efficacy to hydroxychloroquine is limited in publicly accessible research. This comparison draws upon data from analogous compounds and outlines the established mechanisms and experimental protocols relevant to their therapeutic applications. The information presented herein is intended to provide a foundational understanding for researchers and professionals in drug development, while underscoring the need for further direct comparative studies.
Data Presentation: A Comparative Overview
Due to the lack of direct comparative studies, this section presents available in vitro efficacy data for hydroxychloroquine and for desethylchloroquine (the active metabolite of chloroquine), which serves as a close structural and functional analog to Cletoquine. This data provides an indirect sense of the relative potency of the parent drug versus its desethylated metabolite.
Table 1: In Vitro Antimalarial Activity against Plasmodium falciparum
| Compound | P. falciparum Strain | IC50 (ng/mL) | IC50 (nM) | Reference |
| Chloroquine | Camp (CQ-sensitive) | 9.9 | 30.8 | [1] |
| Desethylchloroquine | Camp (CQ-sensitive) | 9.9 | 34.0 | [1] |
| Chloroquine | Vietnam Smith (CQ-resistant) | >340 | >1058 | [1] |
| Desethylchloroquine | Vietnam Smith (CQ-resistant) | >340 | >1166 | [1] |
| Chloroquine | K1 (CQ-resistant) | 275 ± 12.5 | 855 ± 39 | [2] |
| Hydroxychloroquine | Not Specified | - | - | |
| Desethylhydroxychloroquine (Cletoquine) | Not Specified | No data available | No data available |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. Data for desethylhydroxychloroquine is not currently available in the cited literature.
Table 2: In Vitro Antiviral Activity against Chikungunya Virus (CHIKV)
| Compound | Cell Line | EC50 (µM) | Reference |
| Chloroquine | Vero A | 7.0 | [3] |
| Hydroxychloroquine | Not Specified | No data available | |
| Desethylhydroxychloroquine (Cletoquine) | Not Specified | No data available |
Mechanism of Action
The mechanisms of action for hydroxychloroquine are well-documented and are presumed to be shared by its active metabolite, Cletoquine. These mechanisms are multifaceted, spanning antimalarial and immunomodulatory effects.
Antimalarial Mechanism
The primary antimalarial action of hydroxychloroquine and its metabolites is the interference with heme detoxification in the malaria parasite, Plasmodium falciparum.
Caption: Antimalarial mechanism of hydroxychloroquine/cletoquine.
Immunomodulatory Mechanism
In autoimmune diseases, hydroxychloroquine exhibits its effects by modulating signaling pathways within immune cells, leading to a reduction in the inflammatory response. A key aspect of this is the inhibition of Toll-like receptor (TLR) signaling.
Caption: Inhibition of TLR9 signaling by hydroxychloroquine/cletoquine.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 4-aminoquinoline drugs like hydroxychloroquine and its analogs.
In Vitro Antimalarial Susceptibility Testing
This protocol is used to determine the IC50 of a compound against P. falciparum.
1. Parasite Culture:
-
P. falciparum strains (e.g., chloroquine-sensitive and resistant) are maintained in continuous culture in human erythrocytes (blood group O+) at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM sodium bicarbonate.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasitemia is monitored by microscopic examination of Giemsa-stained thin blood smears.
2. Drug Preparation:
-
The test compounds (hydroxychloroquine, this compound) are dissolved in a suitable solvent (e.g., DMSO or distilled water) to prepare a stock solution.
-
Serial dilutions of the compounds are prepared in RPMI 1640 medium.
3. Assay Procedure:
-
The parasite culture is synchronized to the ring stage by treatment with 5% D-sorbitol.
-
A parasite suspension with a starting parasitemia of 0.5% and 2.5% hematocrit is prepared.
-
In a 96-well microtiter plate, 180 µL of the parasite suspension is added to each well.
-
20 µL of the drug dilutions are added to the respective wells in triplicate. Control wells receive medium without the drug.
-
The plate is incubated for 48-72 hours under the conditions described in step 1.
4. Determination of Parasite Growth Inhibition:
-
Parasite growth can be quantified using several methods, including:
-
Microscopy: Counting the number of schizonts per 200 asexual parasites in Giemsa-stained smears from each well.
-
SYBR Green I-based fluorescence assay: After incubation, the plate is frozen and thawed. A lysis buffer containing SYBR Green I dye is added, and fluorescence is measured using a microplate reader.
-
[3H]-hypoxanthine incorporation: Radiolabeled hypoxanthine is added to the cultures, and its incorporation into the parasite's nucleic acids is measured as an indicator of parasite proliferation.
-
5. Data Analysis:
-
The results are expressed as the percentage of growth inhibition compared to the drug-free control.
-
The IC50 values are calculated by non-linear regression analysis of the dose-response curves.
In Vitro Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)
This protocol is used to determine the EC50 of a compound against a virus, such as Chikungunya virus.
1. Cell Culture:
-
A susceptible cell line (e.g., Vero cells) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 24-well plates and grown to form a confluent monolayer.
2. Virus and Drug Preparation:
-
A stock of the virus is diluted to a concentration that produces a countable number of plaques (e.g., 100 plaque-forming units per well).
-
The test compounds are serially diluted in DMEM.
3. Assay Procedure:
-
The growth medium is removed from the cell monolayers.
-
The cells are washed with phosphate-buffered saline (PBS).
-
100 µL of the virus dilution is pre-incubated with 100 µL of each drug dilution for 1 hour at 37°C.
-
The virus-drug mixture is then added to the cell monolayers and incubated for 1-2 hours at 37°C for virus adsorption.
-
After incubation, the inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose or agarose and the corresponding drug concentration.
-
The plates are incubated at 37°C in a 5% CO2 incubator for 2-4 days until plaques are visible.
4. Plaque Visualization and Counting:
-
The overlay medium is removed, and the cells are fixed with 10% formalin.
-
The cell monolayer is stained with a 0.1% crystal violet solution.
-
The number of plaques in each well is counted.
5. Data Analysis:
-
The percentage of plaque reduction is calculated for each drug concentration relative to the virus control (no drug).
-
The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.
In Vitro Anti-inflammatory Activity Assay (Cytokine Inhibition)
This protocol measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells.
1. Cell Isolation and Culture:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
The cells are washed and resuspended in RPMI 1640 medium supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
2. Assay Procedure:
-
The cells are pre-incubated with various concentrations of the test compounds (hydroxychloroquine, this compound) for 1-2 hours at 37°C.
-
The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) (for monocytes) or phytohemagglutinin (PHA) (for lymphocytes), to induce cytokine production.
-
The plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
3. Cytokine Measurement:
-
After incubation, the cell culture supernatants are collected.
-
The concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
4. Data Analysis:
-
The percentage of cytokine inhibition for each drug concentration is calculated relative to the stimulated control (no drug).
-
The IC50 value for the inhibition of each cytokine is determined from the dose-response curve.
Logical Workflow for Drug Efficacy Comparison
The process of comparing the efficacy of a parent drug and its metabolite involves a series of experimental and analytical steps.
Caption: Workflow for comparing parent drug and metabolite efficacy.
Conclusion
This compound, as the primary active metabolite of hydroxychloroquine, is expected to share its therapeutic activities. However, the lack of direct comparative efficacy data in the scientific literature makes a definitive assessment of its relative potency challenging. The data from the closely related compound, desethylchloroquine, suggests that the antimalarial activity of the metabolite is comparable to the parent drug against sensitive parasite strains but may be less effective against resistant strains.
For researchers and drug development professionals, this highlights a significant knowledge gap. Direct, head-to-head in vitro and in vivo studies are necessary to accurately quantify the efficacy of this compound in comparison to hydroxychloroquine. Such studies would be invaluable in understanding the overall pharmacological profile of hydroxychloroquine and in exploring the potential of this compound as a therapeutic agent in its own right, potentially with an improved safety and efficacy profile. The experimental protocols provided in this guide offer a standardized framework for conducting such essential comparative research.
References
- 1. In vitro assessment of the antimalarial activity of chloroquine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The medicinal chemistry of Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cletoquine Oxalate and Chloroquine for Antimalarial Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimalarial properties of cletoquine oxalate and the well-established drug, chloroquine. This analysis is based on available experimental data and detailed methodologies.
Introduction
Chloroquine, a 4-aminoquinoline compound, has been a cornerstone of antimalarial treatment for decades. Its efficacy, low cost, and favorable safety profile have made it a widely used therapeutic. However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have significantly diminished its clinical utility in many malaria-endemic regions. This has spurred the search for new antimalarial agents and analogues that can overcome resistance.
Cletoquine, also known as desethylhydroxychloroquine, is a major active metabolite of hydroxychloroquine and a derivative of chloroquine. This guide will compare the antimalarial activity of this compound with that of chloroquine, focusing on their mechanisms of action, in vitro efficacy against both drug-sensitive and drug-resistant parasite strains, and available in vivo data.
Mechanism of Action
Both chloroquine and cletoquine are believed to share a similar mechanism of action. As weak bases, they accumulate in the acidic digestive vacuole of the malaria parasite. Inside the vacuole, the parasite digests host hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Chloroquine and its analogues are thought to interfere with this detoxification process by inhibiting the heme polymerase enzyme. This leads to the accumulation of toxic heme, which ultimately causes parasite death.[1][2][3][4]
Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane. These mutations result in the efflux of chloroquine from the vacuole, reducing its concentration at the site of action.[5][6]
In Vitro Antimalarial Activity
A key indicator of a drug's antimalarial efficacy is its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit parasite growth by 50% in vitro. A comparative study by Aderounmu (1984) provides valuable insights into the in vitro activity of chloroquine and its metabolite, desethylchloroquine (cletoquine), against both a chloroquine-sensitive and a multidrug-resistant strain of P. falciparum.[7]
| Compound | P. falciparum Strain | IC50 (ng/mL) |
| Chloroquine | Camp (Chloroquine-Sensitive) | 20 |
| Desethylchloroquine (Cletoquine) | Camp (Chloroquine-Sensitive) | 22 |
| Chloroquine | Vietnam Smith (Chloroquine-Resistant) | >1000 |
| Desethylchloroquine (Cletoquine) | Vietnam Smith (Chloroquine-Resistant) | 340 |
Data sourced from Aderounmu, 1984.[7]
Against the chloroquine-sensitive Camp strain, chloroquine and desethylchloroquine demonstrated nearly equivalent activities.[7] However, against the chloroquine-resistant Vietnam Smith strain, desethylchloroquine showed a three-fold loss of activity, while chloroquine was largely ineffective at the concentrations tested.[7] This suggests that while cletoquine is also affected by the resistance mechanism, it may retain some activity against certain chloroquine-resistant strains where chloroquine itself is inactive.
In Vivo Antimalarial Activity
Direct comparative in vivo studies between cletoquine and chloroquine are limited. However, extensive in vivo data exists for chloroquine, typically using the Peter's 4-day suppressive test in mice infected with Plasmodium berghei. In this model, chloroquine has demonstrated dose-dependent reduction in parasitemia.[8][9] For instance, a study showed that a total dose of 50 mg/kg of chloroquine administered over multiple days resulted in a lower nadir of parasitemia and longer survival times in mice compared to a single dose.[1][8]
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing (Semi-Automated Microdilution Technique)
This protocol is based on the methodology described by Aderounmu (1984) for assessing the in vitro activity of antimalarial compounds.[7]
-
Parasite Culture: P. falciparum isolates (both chloroquine-sensitive and -resistant strains) are cultured in vitro using standard techniques, such as the candle jar method, in RPMI 1640 medium supplemented with human serum and erythrocytes.
-
Drug Preparation: Stock solutions of chloroquine and this compound are prepared and serially diluted to achieve a range of concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, the diluted drug solutions are added to the wells. Control wells containing no drug are also included.
-
Parasite Inoculation: The cultured parasites, primarily at the ring stage, are added to each well to achieve a starting parasitemia of approximately 0.5-1%.
-
Incubation: The plates are incubated for 48-72 hours under controlled atmospheric conditions (low oxygen, high carbon dioxide).
-
Growth Inhibition Assessment: Parasite growth is assessed by measuring the incorporation of a radiolabeled substrate (e.g., [³H]hypoxanthine) or by using a fluorescent dye that binds to parasite DNA (e.g., SYBR Green I).
-
IC50 Determination: The concentration of the drug that causes a 50% reduction in parasite growth compared to the drug-free control is determined and expressed as the IC50 value.
In Vivo Antimalarial Efficacy Testing (Peter's 4-Day Suppressive Test)
This is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a rodent model.[9][10]
-
Animal Model: Swiss albino mice are typically used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.
-
Drug Administration: The test compounds (this compound or chloroquine) are administered orally or subcutaneously to groups of mice at various doses for four consecutive days, starting on the day of infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of suppression. The dose that suppresses parasitemia by 50% (ED50) can also be determined.
Conclusion
Based on the available in vitro data, this compound exhibits comparable antimalarial activity to chloroquine against chloroquine-sensitive P. falciparum. Importantly, it appears to retain some activity against certain chloroquine-resistant strains, although at a reduced level. This suggests that cletoquine could have potential as a lead compound for the development of new antimalarials to combat resistant malaria.
The shared mechanism of action, centered on the inhibition of hemozoin formation, underscores the continued relevance of the 4-aminoquinoline scaffold in antimalarial drug design. However, the lack of comprehensive in vivo comparative data for cletoquine is a significant knowledge gap. Further studies are warranted to fully assess its efficacy, pharmacokinetic profile, and safety in animal models before its potential for clinical development can be determined. Researchers are encouraged to utilize the standardized in vitro and in vivo protocols outlined in this guide for future comparative evaluations.
References
- 1. Pharmacokinetics, pharmacodynamics, and allometric scaling of chloroquine in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Toll-like receptors by chloroquine protects mice from experimental cerebral malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiation of the antimalarial action of chloroquine in rodent malaria by drugs known to reduce cellular glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmv.org [mmv.org]
- 10. In vivo antiplasmodial activities and acute toxicity assessment of two plant cocktail extracts commonly used among Southwestern Nigerians - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cletoquine Oxalate and its Parent/Related Compounds in Oncology
A detailed examination of the pharmacological profiles of Cletoquine oxalate, Chloroquine, and Topotecan, providing researchers with comparative data on their mechanisms of action, efficacy, and the experimental protocols for their evaluation.
Introduction
In the landscape of oncological research, the exploration of novel therapeutic agents and the repurposing of existing drugs are critical strategies in the development of more effective cancer treatments. This guide provides a comparative analysis of this compound and two widely studied compounds, Chloroquine and Topotecan. This compound is a major active metabolite of the antimalarial and antirheumatic drug, Hydroxychloroquine, which is a derivative of Chloroquine.[1][2] While Chloroquine is investigated for its anticancer properties primarily through the inhibition of autophagy, Topotecan is a well-established chemotherapeutic agent that functions as a topoisomerase I inhibitor.
A significant challenge in the direct comparative analysis of this compound is the current scarcity of published data on its specific anticancer activities. Most of the available literature focuses on its role as a metabolite in the context of Hydroxychloroquine's therapeutic applications for other diseases.[2][3] Consequently, this guide will provide a detailed overview of the known properties of this compound and a comprehensive, data-driven comparison of its parent compound, Chloroquine, with the mechanistically distinct anticancer drug, Topotecan. This analysis aims to offer a valuable resource for researchers by presenting quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways and workflows.
Comparative Pharmacodynamics and Efficacy
The following sections detail the mechanisms of action and present in vitro efficacy data for Chloroquine and Topotecan across a range of cancer cell lines.
Mechanism of Action
Chloroquine: As a weak base, Chloroquine accumulates in acidic organelles such as lysosomes, leading to an increase in lysosomal pH.[4] This disruption of lysosomal function inhibits the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway.[5] The inhibition of autophagy in cancer cells can lead to the accumulation of damaged organelles and proteins, ultimately triggering apoptosis.[5][6] Beyond autophagy inhibition, Chloroquine has been shown to modulate several signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and NF-κB pathways.[6][7]
Topotecan: Topotecan is a semi-synthetic analog of camptothecin and a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and transcription.[8][9] Topotecan binds to the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of single-strand breaks.[8] This leads to the accumulation of DNA damage, cell cycle arrest, and the induction of apoptosis.[9] The p53 signaling pathway is often activated in response to Topotecan-induced DNA damage.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Chloroquine and Topotecan in various human cancer cell lines.
Table 1: IC50 Values of Chloroquine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-small cell lung cancer | 71.3 ± 6.1 | [10] |
| H460 | Non-small cell lung cancer | 55.6 ± 12.5 | [10] |
| SCC25 | Oral squamous cell carcinoma | 29.95 (48h) | [11] |
| CAL27 | Oral squamous cell carcinoma | 17.27 (48h) | [11] |
| AGS | Upper gastrointestinal cancer | 1.23 (96h) | [7] |
| SNU1 | Upper gastrointestinal cancer | 0.73 (96h) | [7] |
| MKN28 | Upper gastrointestinal cancer | 1.29 (96h) | [7] |
| MKN45 | Upper gastrointestinal cancer | 0.89 (96h) | [7] |
| FLO1 | Upper gastrointestinal cancer | 1.53 (96h) | [7] |
| OE33 | Upper gastrointestinal cancer | 0.62 (96h) | [7] |
| OE19 | Upper gastrointestinal cancer | 0.65 (96h) | [7] |
| THJ-16T | Anaplastic Thyroid Cancer | 18.43 | [7] |
| THJ-21T | Anaplastic Thyroid Cancer | 15.39 | [7] |
| THJ-29T | Anaplastic Thyroid Cancer | 12.74 | [7] |
| H9C2 | Cardiomyoblast | 17.1 (72h) | [12] |
| HEK293 | Embryonic Kidney | 9.883 (72h) | [12] |
| IEC-6 | Small Intestinal Epithelial | 17.38 (72h) | [12] |
Table 2: IC50 Values of Topotecan in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Citation |
| LOX IMVI | Melanoma | 5 nM | [9] |
| A2780 | Ovarian Cancer | 0.006 µM | [9] |
| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | Increased vs. non-amplified | [8] |
| SK-N-DZ | Neuroblastoma (MYCN-amplified) | Increased vs. non-amplified | [8] |
| IMR-32 | Neuroblastoma (MYCN-amplified) | - | [8] |
| SH-SY-5Y | Neuroblastoma (non-MYCN-amplified) | - | [8] |
| SK-N-SH | Neuroblastoma (non-MYCN-amplified) | - | [8] |
| SK-N-AS | Neuroblastoma (non-MYCN-amplified) | - | [8] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways affected by Chloroquine and Topotecan, along with standardized experimental workflows, are provided below using the DOT language for Graphviz.
Signaling Pathway Diagrams
Caption: Chloroquine's mechanism of action.
Caption: Topotecan's mechanism of action.
Experimental Workflow Diagrams
Caption: MTT assay workflow.
Caption: Apoptosis assay workflow.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Complete culture medium
-
Compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.[2][4][13]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Complete culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the test compound for a specified duration. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells immediately by flow cytometry.[10][14][15]
Western Blot Analysis of PI3K/Akt Signaling Pathway
Objective: To assess the effect of a compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Treated and untreated cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[16][17]
Conclusion
This comparative guide highlights the distinct and overlapping mechanisms of action of Chloroquine and Topotecan, two compounds with significant relevance in cancer research. While Chloroquine primarily targets the autophagy pathway and related signaling cascades, Topotecan exerts its cytotoxic effects through direct DNA damage via topoisomerase I inhibition. The provided IC50 data underscores the variable sensitivity of different cancer cell lines to these agents, emphasizing the importance of cell-type-specific investigations.
The significant gap in the scientific literature regarding the direct anticancer properties of this compound presents a clear opportunity for future research. As a major metabolite of Hydroxychloroquine, which shares structural and mechanistic similarities with Chloroquine, this compound may possess uncharacterized anticancer activities. Further in vitro and in vivo studies are warranted to elucidate its potential as a therapeutic agent and to enable a direct and comprehensive comparison with its parent compounds. The experimental protocols and pathway diagrams provided herein offer a foundational framework for researchers to undertake such investigations and to further explore the therapeutic potential of these and other novel compounds in the fight against cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cletoquine (oxalate) - Nordic Biosite [nordicbiosite.com]
- 3. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cell lines ic50: Topics by Science.gov [science.gov]
- 16. Antioxidant Activities and Cytotoxicity of the Regulated Calcium Oxalate Crystals on HK-2 Cells of Polysaccharides from Gracilaria lemaneiformis with Different Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Antiviral Agents: Evaluating Cletoquine Oxalate's Potential in the Antiviral Landscape
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of Cletoquine oxalate and its parent compounds, chloroquine and hydroxychloroquine, against other prominent antiviral agents. This analysis is supported by available experimental data and detailed methodologies to aid in research and development efforts.
This compound, the major active metabolite of the well-known antimalarial and immunomodulatory drug hydroxychloroquine, has demonstrated antiviral activity, notably against the Chikungunya virus (CHIKV). As a derivative of chloroquine, its mechanism of action is believed to be similar to its parent compounds, which have a broad spectrum of antiviral activity against numerous RNA and DNA viruses. This guide will use hydroxychloroquine and chloroquine as proxies for this compound to compare their in-vitro efficacy against other antiviral agents, given the limited direct experimental data on this compound itself.
The comparison will focus on antiviral agents that have been evaluated against similar viral targets, primarily SARS-CoV-2, due to the extensive research and data availability spurred by the recent pandemic. The agents included for comparison are Remdesivir, Favipiravir, and the combination of Lopinavir/Ritonavir.
Quantitative Performance Analysis
The following tables summarize the in-vitro antiviral activity of hydroxychloroquine, chloroquine, and other antiviral agents against SARS-CoV-2. It is important to note that these values are compiled from various studies and experimental conditions may differ, which can influence the results.
| Antiviral Agent | Virus | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Hydroxychloroquine | SARS-CoV-2 | Vero E6 | 0.72 | >100 | >138 | [1] |
| Chloroquine | SARS-CoV-2 | Vero E6 | 5.47 | >100 | >18 | [1] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129 | [2] |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [2] |
| Lopinavir | SARS-CoV-2 | Vero E6 | 26.1 | Not Reported | Not Reported | [3] |
| Ritonavir | SARS-CoV-2 | Vero E6 | Not Reported | Not Reported | Not Reported | [3] |
IC50/EC50: Half-maximal inhibitory/effective concentration. A lower value indicates higher potency. CC50: Half-maximal cytotoxic concentration. A higher value indicates lower toxicity to the host cells. Selectivity Index (SI): The ratio of CC50 to IC50. A higher SI value indicates a more favorable safety profile.
Mechanism of Action: Signaling Pathways
The antiviral mechanisms of these agents vary, targeting different stages of the viral life cycle.
Chloroquine/Hydroxychloroquine (and by extension, Cletoquine)
These compounds are weak bases that accumulate in acidic intracellular organelles like endosomes. By increasing the pH of these compartments, they inhibit the pH-dependent fusion of the virus with the host cell membrane, a critical step for viral entry. Additionally, they have been shown to interfere with the glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor, which is the entry receptor for SARS-CoV-2.[4]
Caption: Mechanism of action of Chloroquine/Hydroxychloroquine.
Remdesivir
Remdesivir is a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp). After being metabolized into its active triphosphate form, it competes with natural ATP for incorporation into the nascent viral RNA chain. Once incorporated, it causes delayed chain termination, thereby inhibiting viral replication.
Caption: Mechanism of action of Remdesivir.
Favipiravir
Similar to Remdesivir, Favipiravir is a purine nucleoside analog that inhibits the viral RdRp. It is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), which is recognized as a substrate by RdRp, leading to the termination of viral RNA synthesis.
Lopinavir/Ritonavir
Lopinavir is a protease inhibitor that specifically targets the viral main protease (Mpro or 3CLpro). This enzyme is crucial for cleaving viral polyproteins into functional proteins required for viral replication. Ritonavir is co-administered to boost the levels of lopinavir by inhibiting its metabolism by cytochrome P450 3A4.
Experimental Protocols
In-Vitro Antiviral Activity Assay (General Protocol)
This protocol provides a general framework for determining the in-vitro antiviral activity of a compound. Specific parameters may vary between studies.
1. Cell Culture:
-
Vero E6 cells, a monkey kidney epithelial cell line, are commonly used for SARS-CoV-2 propagation and antiviral assays due to their high susceptibility to the virus.
-
Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
2. Cytotoxicity Assay (CC50 Determination):
-
Vero E6 cells are seeded in 96-well plates.
-
After 24 hours, the cells are treated with serial dilutions of the test compound.
-
The plates are incubated for 48-72 hours.
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The CC50 value is calculated as the compound concentration that reduces cell viability by 50%.
3. Antiviral Assay (IC50/EC50 Determination):
-
Vero E6 cells are seeded in 96-well plates.
-
Cells are pre-treated with serial dilutions of the test compound for a specified period (e.g., 1-2 hours).
-
The cells are then infected with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI).
-
The plates are incubated for 48-72 hours.
-
The antiviral effect is quantified by measuring the inhibition of the viral cytopathic effect (CPE) or by quantifying the viral RNA yield in the supernatant using real-time reverse transcription-polymerase chain reaction (qRT-PCR).
-
The IC50 or EC50 value is calculated as the compound concentration that inhibits the viral CPE or viral RNA yield by 50%.
Caption: Experimental workflow for in-vitro antiviral assay.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a more traditional and highly specific method to quantify the titer of neutralizing antibodies or the potency of an antiviral drug.
1. Cell Seeding:
-
A confluent monolayer of susceptible cells (e.g., Vero E6) is prepared in 6-well or 12-well plates.
2. Virus-Compound Incubation:
-
The virus is pre-incubated with serial dilutions of the test compound for 1 hour at 37°C to allow the compound to neutralize the virus.
3. Infection:
-
The cell monolayer is washed, and the virus-compound mixture is added to the cells.
-
The plates are incubated for 1 hour to allow for viral adsorption.
4. Overlay:
-
The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
5. Incubation and Staining:
-
The plates are incubated for 2-3 days until visible plaques are formed.
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
6. Quantification:
-
The number of plaques in the wells treated with the compound is compared to the number of plaques in the untreated control wells.
-
The plaque reduction percentage is calculated, and the concentration of the compound that reduces the plaque number by 50% (PRNT50) is determined.
Conclusion
While direct comparative data for this compound is scarce, the analysis of its parent compounds, hydroxychloroquine and chloroquine, provides valuable insights into its potential antiviral profile. In-vitro studies on SARS-CoV-2 suggest that hydroxychloroquine is more potent than chloroquine. When compared to other antiviral agents like Remdesivir, hydroxychloroquine shows a comparable in-vitro potency in some studies. However, it is crucial to emphasize that in-vitro efficacy does not always translate to clinical effectiveness. The provided experimental protocols offer a foundation for further research and standardized evaluation of these and other novel antiviral candidates. Further head-to-head in-vitro studies under uniform experimental conditions are warranted to provide a more definitive comparison of these antiviral agents.
References
- 1. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into antiviral mechanisms of remdesivir, lopinavir/ritonavir and chloroquine/hydroxychloroquine affecting the new SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of lopinavir/ritonavir and hydroxychloroquine against severe acute respiratory syndrome coronavirus 2 at concentrations achievable by usual doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Cletoquine Oxalate and Other Quinoline Derivatives for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the performance of Cletoquine oxalate with other notable quinoline derivatives, supported by experimental data and detailed methodologies.
Introduction
Quinoline derivatives have long been a cornerstone in the treatment of malaria and are increasingly investigated for their immunomodulatory properties in autoimmune diseases. This guide provides a comparative analysis of this compound, a major active metabolite of hydroxychloroquine, against its parent compounds and other relevant quinoline derivatives like chloroquine. The following sections detail their efficacy, safety profiles, pharmacokinetic properties, and mechanisms of action, supported by experimental data to aid in research and development.
Efficacy and Potency
The primary measure of antimalarial efficacy for quinoline derivatives is their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Table 1: In Vitro Antimalarial Activity of Quinoline Derivatives against Plasmodium falciparum
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | Sensitive (3D7) | ~8.8 | [5] |
| Chloroquine | Resistant (K1) | >100 | [[“]] |
| Chloroquine | Field Isolates (Gabon) | 111.7 - 325.8 | [2] |
| Mefloquine | Field Isolates (Gabon) | 12.4 - 24.5 | [2] |
| Quinine | Field Isolates (Gabon) | 156.7 - 385.5 | [2] |
| Amodiaquine | Field Isolates (Thailand) | 18.2 | [4] |
| Desethylamodiaquine | Field Isolates (Thailand) | 67.5 | [4] |
| This compound | Data Not Available | N/A |
Safety and Cytotoxicity
The therapeutic utility of any compound is contingent on its safety profile. In vitro cytotoxicity, measured as the half-maximal cytotoxic concentration (CC50) against various human cell lines, provides an initial assessment of a drug's potential for toxicity. A higher CC50 value is desirable, as it indicates lower toxicity. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic window of an antimalarial drug.
Studies have shown that hydroxychloroquine is generally less toxic than chloroquine in several cell lines.[7][8][9]
Table 2: In Vitro Cytotoxicity of Quinoline Derivatives
| Compound | Cell Line | Incubation Time (h) | CC50 (µM) | Reference |
| Chloroquine | HEK293 | 72 | 9.88 | [7][10] |
| Chloroquine | H9C2 (cardiomyocytes) | 72 | 17.1 | [7][10] |
| Chloroquine | HepG2 (liver) | 72 | >100 | [7][10] |
| Hydroxychloroquine | HEK293 | 72 | 15.26 | [7][10] |
| Hydroxychloroquine | H9C2 (cardiomyocytes) | 72 | 25.75 | [7][10] |
| Hydroxychloroquine | HepG2 (liver) | 72 | >100 | [7][10] |
| This compound | Data Not Available | N/A | N/A |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical determinants of its clinical efficacy and dosing regimen. Quinoline derivatives are known for their large volumes of distribution and long terminal half-lives.
Cletoquine is a major active metabolite of hydroxychloroquine, formed in the liver by CYP enzymes (CYP2D6, CYP3A4, CYP3A5, and CYP2C8).[7] Studies in mice have shown that Cletoquine accumulates in various tissues, with the highest concentrations found in the liver, followed by the kidney, spleen, lungs, and heart.
Table 3: Comparative Pharmacokinetic Parameters of Quinoline Derivatives
| Parameter | Cletoquine (Desethylhydroxychloroquine) | Chloroquine | Hydroxychloroquine |
| Bioavailability (Oral) | Data Not Available | ~89%[11] | ~74%[11] |
| Time to Peak (Tmax) | Data Not Available | 1-6 hours[12] | 3-5 hours[9] |
| Volume of Distribution (Vd) | Data Not Available | 200-800 L/kg[13] | High, extensive tissue sequestration |
| Protein Binding | Data Not Available | 46-74%[13] | ~40%[9] |
| Metabolism | Metabolite of Hydroxychloroquine | Hepatic (CYP2C8, CYP3A4/5, CYP2D6)[13] | Hepatic (CYP2D6, CYP3A4, CYP2C8)[9] |
| Elimination Half-life (t1/2) | Data Not Available | 20-60 days[13] | ~40 days |
| Major Metabolites | Further de-ethylated products | Desethylchloroquine, Bisdesethylchloroquine[13] | Desethylhydroxychloroquine (Cletoquine), Desethylchloroquine, Bisdesethylchloroquine[9] |
| Excretion | Primarily renal | Renal (~50% as unchanged)[13] | Renal and fecal |
| Tissue Distribution | High accumulation in liver, kidney, spleen, lungs, and heart (in mice) | Extensive tissue accumulation, particularly in melanin-containing tissues | Extensive tissue accumulation |
Mechanism of Action
The primary antimalarial mechanism of action for 4-aminoquinolines like chloroquine and hydroxychloroquine involves the inhibition of hemozoin formation in the parasite's food vacuole. The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals. Quinoline derivatives are weak bases that accumulate in the acidic food vacuole of the parasite and interfere with this polymerization process, leading to the buildup of toxic heme and parasite death.[[“]][14][15][16]
In the context of autoimmune diseases, the immunomodulatory effects of quinoline derivatives are attributed to their ability to interfere with lysosomal and endosomal pH.[4][17][18][19] This disruption affects key cellular processes, including:
-
Inhibition of Toll-Like Receptor (TLR) Signaling: By increasing the pH of endosomes, quinolines can inhibit the activation of endosomal TLRs (TLR3, TLR7, TLR8, and TLR9), which are crucial for the recognition of nucleic acids and the subsequent inflammatory response.[8][18][19][20]
-
Modulation of Autophagy: These compounds can inhibit autophagy, a cellular process for degrading and recycling cellular components, by impairing the fusion of autophagosomes with lysosomes.[16][21][22]
The oxalate moiety in this compound may also have biological activity, as oxalate has been shown to influence cellular signaling, including the activation of autophagy and pathways related to oxidative stress. However, the specific contribution of the oxalate salt to the overall activity of Cletoquine requires further investigation.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Inhibition of Hemozoin Formation by Quinoline Derivatives.
References
- 1. Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Chloroquine pretreatment inhibits toll-like receptor 3 signaling after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacokinetic and Pharmacodynamic Properties of Hydroxychloroquine and Dose Selection for COVID-19: Putting the Cart Before the Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. A linked physiologically based pharmacokinetic model for hydroxychloroquine and metabolite desethylhydroxychloroquine in SARS-CoV-2(-)/(+) populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. Chloroquine and inhibition of Toll-like receptor 9 protect from sepsis-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chloroquine and inhibition of Toll-like receptor 9 protect from sepsis-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Autophagy inhibition by chloroquine and hydroxychloroquine could adversely affect acute kidney injury and other organ injury in critically ill patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Profile of Cletoquine Oxalate and Related Quinolone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Cletoquine oxalate against its parent compound, hydroxychloroquine, and the related antimalarial drug, chloroquine. Due to the limited direct safety data on this compound, this document benchmarks its potential safety concerns against these well-characterized analogues. Cletoquine (Desethylhydroxychloroquine) is a major active metabolite of hydroxychloroquine, formed in the liver by CYP2D6, CYP3A4, CYP3A5, and CYP2C8 isoenzymes[1][2]. Like its parent compounds, it exhibits antimalarial properties and is being investigated for its potential in treating autoimmune diseases and viral infections such as the chikungunya virus[1][2].
This comparison focuses on key areas of toxicity observed with quinoline derivatives, supported by experimental protocols and visual diagrams to aid in the assessment of these compounds for further drug development.
Comparative Safety and Toxicity Data
The following table summarizes the known adverse events associated with Chloroquine and Hydroxychloroquine. Data for this compound is largely inferred or not available and should be a primary focus of future preclinical safety studies. Hydroxychloroquine is generally considered to have a more favorable long-term safety profile than chloroquine[3][4].
| Adverse Event Category | Chloroquine (CQ) | Hydroxychloroquine (HCQ) | This compound |
| Cardiotoxicity | Higher risk of QT prolongation, Torsade de Pointes, cardiomyopathy, and cardiac arrhythmias[4][5][6]. | Lower risk than CQ, but still a concern, especially at high doses or with concomitant QT-prolonging drugs[3][6][7]. | Data not available. As a metabolite of HCQ, a similar but potentially less potent cardiac profile might be anticipated. |
| Gastrointestinal | Common: Nausea, vomiting, diarrhea, abdominal pain[7][8]. | Common but often milder than CQ: Nausea, diarrhea, vomiting[8][9][10]. | Data not available. A similar profile to HCQ is plausible. |
| Dermatological | Itching (pruritus), skin rash, pigmentation changes[7][8]. | Skin rash, itching, pigmentation. Generally less frequent than with CQ[8][10]. | Data not available. |
| Neurological/Psychiatric | Headaches, dizziness, psychosis, seizures, peripheral neuropathy[4][11]. | Less frequent than CQ. Includes headache and dizziness[8]. | Data not available. |
| Ocular Toxicity | Retinopathy ("bull's-eye" maculopathy), corneal deposits. Risk is dose and duration-dependent[4][12]. | Retinopathy is a significant concern with long-term use but is considered less frequent and severe than with CQ[13]. | Data not available. |
| Hepatotoxicity | Can cause elevated liver enzymes; severe hepatitis is rare but reported[14]. Amodiaquine (another quinoline) is more associated with severe hepatitis[14]. | Can lead to transient elevations in liver enzymes[14]. | Data not available. |
| Renal Toxicity | The oxalate salt could theoretically pose a risk of renal toxicity due to the formation of calcium oxalate crystals, especially at high concentrations[15]. | Not a primary concern, but kidney insufficiency can increase the risk of toxicity due to reduced drug clearance[16]. | The presence of the oxalate moiety necessitates investigation into potential nephrotoxicity[15]. |
Experimental Protocols
In Vitro Cytotoxicity Screening: MTT Assay
This protocol outlines a common method for assessing the cytotoxic potential of a compound on cultured cell lines.
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Culture:
-
Maintain a suitable cell line (e.g., HepG2 for hepatotoxicity, or a standard line like HEK293) in appropriate culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Plating:
-
Compound Exposure:
-
Prepare stock solutions of the test compounds (this compound, HCQ, CQ) in a suitable solvent like DMSO.
-
Create a series of dilutions of the compounds in the culture medium. A typical concentration range for initial screening is 31.3 to 1,000 µg/mL[17][18].
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations to the wells. Include wells with untreated cells (negative control) and solvent-only controls.
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS)[17].
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals[17].
-
Measure the optical density (absorbance) of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cardiotoxicity Assessment Overview
Assessing the risk of drug-induced cardiac events, particularly QT interval prolongation, is critical for quinoline compounds.
Key Methodologies:
-
In Vitro hERG Assay: This is a standard preclinical assay to assess a compound's potential to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary cause of drug-induced QT prolongation.
-
"Thorough QT" (TQT) Study: A clinical trial designed to determine if a drug at therapeutic and supratherapeutic doses has a significant effect on the QT interval in healthy volunteers[6][19].
-
Electrocardiogram (ECG) Monitoring: In both preclinical animal models and clinical trials, regular ECG monitoring is essential to detect arrhythmias and changes in the QT interval[6].
Visualizations
Metabolic Pathway and Experimental Workflows
Caption: Metabolic conversion of Hydroxychloroquine to its active metabolite, Cletoquine.
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Caption: Simplified pathway of drug-induced QT prolongation via hERG channel blockade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cletoquine (oxalate) - Nordic Biosite [nordicbiosite.com]
- 3. How toxic is an old friend? A review of the safety of hydroxychloroquine in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety considerations for chloroquine and hydroxychloroquine in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. Assessment of Chloroquine and Hydroxychloroquine Safety Profiles: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Assessment of Chloroquine and Hydroxychloroquine Safety Profiles: A Systematic Review and Meta-Analysis [frontiersin.org]
- 9. Safety of Hydroxychloroquine Among Outpatient Clinical Trial Participants for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scite.ai [scite.ai]
- 12. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Benefits and adverse effects of hydroxychloroquine, methotrexate and colchicine: searching for repurposable drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimalarial Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The cytotoxicity of oxalate, metabolite of ethylene glycol, is due to calcium oxalate monohydrate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimalarial-Mediated Cardiotoxicity: Evaluation and Preliminary Screening Recommendations For Patients on Chronic Therapy for Autoimmune Rheumatic Diseases - American College of Cardiology [acc.org]
- 17. scielo.br [scielo.br]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Cletoquine Oxalate: A Guide for Laboratory Professionals
Core Principles for Chemical Waste Disposal
The overarching principle for the disposal of any laboratory chemical, including Cletoquine Oxalate, is to treat it as hazardous waste unless explicitly stated otherwise by safety data sheets or institutional guidelines.[1][2][3] This approach ensures the highest level of safety and regulatory compliance. Key practices for managing chemical waste include:
-
Proper Labeling and Storage : All waste containers must be clearly labeled with the full chemical name and stored in sturdy, leak-proof containers.[1][2][3]
-
Segregation of Incompatible Wastes : To prevent dangerous reactions, different classes of chemical waste should be stored separately.[1][4]
-
Use of Secondary Containment : Liquid waste containers should be placed in secondary containment trays or bins to mitigate spills.[1][2]
-
Adherence to Institutional Protocols : Laboratories must follow the specific hazardous waste disposal procedures established by their institution's Environmental Health and Safety (EHS) department.[1][2][3]
Disposal Recommendations for this compound
Given that this compound is both a quinoline derivative and an oxalate salt, its disposal procedure should consider the hazards associated with both components. The following steps provide a general framework for the safe disposal of this compound.
1. On-site Neutralization of the Oxalate Moiety (for aqueous solutions):
For dilute aqueous solutions of this compound, the reactivity of the oxalate ion can be addressed through neutralization or oxidation.
-
Neutralization : The oxalate component can be neutralized by adjusting the pH of the solution to a range of 8-10 using a base such as sodium carbonate or sodium bicarbonate. This should be done slowly and with caution, as the reaction will produce carbon dioxide gas. The resulting solution, containing the neutralized quinoline derivative and sodium oxalate, should still be treated as hazardous waste due to the potential toxicity of the remaining components.
-
Oxidation : Another method for the destruction of oxalates is through oxidation with hydrogen peroxide.[5][6] This process converts the oxalate into carbon dioxide and water. The reaction conditions, such as pH and the potential need for a catalyst, should be carefully evaluated based on the specific laboratory context.
2. Disposal as Solid Waste:
Solid this compound should be disposed of as hazardous chemical waste. The recommended procedure is as follows:
-
Packaging : The solid waste should be collected in a clearly labeled, sealed container.
-
Labeling : The container must be labeled as hazardous waste, clearly identifying the contents as "this compound."
-
Collection : The labeled container should be handed over to the institution's EHS department for final disposal by a licensed hazardous waste vendor.
3. Disposal of Contaminated Materials:
Any materials that come into contact with this compound, such as personal protective equipment (gloves, lab coats), pipette tips, and weighing papers, should be considered chemically contaminated waste.[7] These items should be collected in a designated, clearly labeled container for hazardous waste and disposed of according to institutional guidelines.
Quantitative Data for Oxalate Neutralization
For laboratories opting for the neutralization of the oxalate component in aqueous solutions, the following table provides a general guideline for the amount of neutralizing agent required. It is crucial to monitor the pH throughout the process to ensure complete neutralization.
| Chemical Name | Molecular Formula | Molar Mass ( g/mol ) | Grams needed to neutralize 1g of Oxalic Acid Dihydrate |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 0.841 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 1.33 |
Note: This table is based on the neutralization of oxalic acid dihydrate. Adjustments may be necessary for this compound based on its specific molecular weight and concentration.
Experimental Protocol: Neutralization of Aqueous this compound Solution
The following is a general protocol for the neutralization of a dilute aqueous solution of this compound:
-
Preparation : Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution : If the solution is concentrated, dilute it with water to a manageable concentration.
-
pH Monitoring : Place a calibrated pH meter in the solution to monitor the pH continuously.
-
Neutralization : Slowly add a solution of sodium carbonate or sodium bicarbonate to the this compound solution while stirring. Add the base incrementally to control the rate of carbon dioxide evolution and prevent frothing over.
-
Endpoint : Continue adding the base until the pH of the solution stabilizes between 8 and 10.
-
Waste Collection : The neutralized solution should be collected in a designated hazardous waste container.
-
Labeling and Disposal : Label the container with the contents and dispose of it through the institutional EHS program.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS department for guidance.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Destruction of oxalate by reaction with hydrogen peroxide [inis.iaea.org]
- 6. Frontiers | Methods for the destruction of oxalic acid decontamination effluents [frontiersin.org]
- 7. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Cletoquine Oxalate
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals engaged in research and development involving Cletoquine Oxalate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.
I. Personal Protective Equipment (PPE): A Multi-layered Defense
When handling this compound, a comprehensive PPE strategy is your first and most critical line of defense. The following table summarizes the required PPE, drawing from safety protocols for Hydroxychloroquine.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Eyes/Face | Safety Goggles with side-shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.[2] |
| Hands | Chemical-resistant, disposable gloves | Nitrile gloves are a suitable option. Double gloving is recommended, with one glove cuff under the gown and the second over.[3][4] Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.[4] |
| Body | Disposable, low-permeability gown | The gown should have a solid front, long sleeves, and tight-fitting cuffs. It should be resistant to permeability by hazardous drugs.[4] |
| Respiratory | Full-face respirator or N95 respirator | Required when there is a risk of generating dust or aerosols, or if occupational exposure limits are exceeded.[2][5] Use in a well-ventilated area is a minimum requirement. |
| Feet | Disposable shoe covers | Recommended when there is a risk of spills or contamination of the floor.[3] |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE, including gloves and a lab coat, during unpacking.
-
If any damage is observed, treat it as a potential spill and follow the emergency spill response protocol.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Consult the supplier's instructions for specific storage temperature requirements.
3. Handling and Weighing:
-
All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated enclosure, to prevent the generation and inhalation of dust.
-
Use dedicated equipment (spatulas, weighing boats) for handling the compound.
-
Ensure all contaminated disposable materials are placed in a designated hazardous waste container immediately after use.
III. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container and managed by a licensed hazardous waste disposal company. Incineration is the preferred method for the destruction of pharmaceutical waste.[6]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, weighing paper, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. Never reuse empty containers.
IV. Emergency Protocol: Spill Response
In the event of a this compound spill, a swift and organized response is crucial to mitigate potential hazards.
Minor Spill (Small quantity, contained, no immediate inhalation risk):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including double gloves, a gown, eye protection, and a respirator if powder is present.
-
Contain the spill using absorbent pads or granules.
-
Clean the spill area with a suitable decontaminating solution, working from the outer edge of the spill towards the center.
-
Collect all contaminated materials in a sealed, labeled hazardous waste bag.
-
Decontaminate all non-disposable equipment used for cleanup.
-
Wash hands thoroughly after removing PPE.
Major Spill (Large quantity, widespread, or significant inhalation risk):
-
Evacuate the area immediately.
-
Alert others and prevent entry to the contaminated area.
-
Contact your institution's emergency response team or safety officer.
-
Provide details of the spilled substance if known.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Caption: Workflow for this compound Spill Response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. journalofethics.ama-assn.org [journalofethics.ama-assn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
